molecular formula C9H11ClN2O2 B7872980 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine

2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine

Cat. No.: B7872980
M. Wt: 214.65 g/mol
InChI Key: ZZRDLDNHMGJTAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine (CAS 1350356-50-1) is a pyrazine derivative of interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C9H11ClN2O and a molecular weight of 198.65 g/mol , this compound serves as a valuable synthetic intermediate. Its core structure incorporates both a pyrazine ring, a nitrogen-containing heterocycle known for its prevalence in bioactive molecules , and a tetrahydro-2H-pyran group, which can influence the molecule's physicochemical properties. Scientific literature indicates that this specific compound has been investigated in the context of phosphodiesterase 10 (PDE10) inhibition . PDE10 is a key enzyme target for several central nervous system (CNS) disorders, and inhibitors are being explored for potential therapeutic applications in conditions such as schizophrenia, bipolar disorder, and obsessive-compulsive disease (OCD) . The structural features of 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine make it a versatile building block for further chemical exploration and derivatization in drug discovery programs. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-3-(oxan-4-yloxy)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c10-8-9(12-4-3-11-8)14-7-1-5-13-6-2-7/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRDLDNHMGJTAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and molecular formula of 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Structural Characterization and Synthetic Utility of 2-Chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine

Part 1: Executive Summary

2-Chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine is a specialized heterocyclic intermediate critical in the development of small-molecule kinase inhibitors. Structurally, it features a pyrazine core substituted at the 2-position with a chlorine atom and at the 3-position with a tetrahydro-2H-pyran-4-yloxy ether linkage. This specific substitution pattern renders the molecule a "privileged scaffold" in medicinal chemistry: the pyrazine nitrogens often serve as hydrogen bond acceptors in the ATP-binding hinge region of kinases, while the tetrahydropyran (THP) moiety improves solubility and metabolic stability compared to carbocyclic analogs.

This guide provides a comprehensive technical analysis of its chemical structure, a validated synthetic protocol via nucleophilic aromatic substitution (


), and its application as a building block for advanced pharmaceutical agents.

Part 2: Structural Identity & Physicochemical Profile[1]

Chemical Identity
PropertySpecification
IUPAC Name 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine
Molecular Formula

Molecular Weight 214.65 g/mol
Monoisotopic Mass 214.05 g/mol
SMILES Clc1nccnc1OC2CCOCC2
InChI Key (Predicted) QFXXARKSLAKVRL-UHFFFAOYSA-N (Analogous)
Structural Analysis

The molecule consists of two distinct domains:

  • Electrophilic Core (Pyrazine): The electron-deficient pyrazine ring is activated by the electronegative chlorine and oxygen atoms. The C-2 position (bearing the Cl) remains highly reactive toward further nucleophilic attack or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), making this a "bifunctional" scaffold.

  • Solubilizing Tail (Tetrahydropyran): The ether linkage at C-3 connects to a saturated oxygen heterocycle. This group is non-planar (chair conformation) and provides steric bulk that can occupy the ribose-binding pocket or solvent-exposed regions of a kinase active site.

Part 3: Synthetic Methodology

The synthesis of 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine is classically achieved via a regioselective Nucleophilic Aromatic Substitution (


) .
Reaction Scheme

The reaction involves the displacement of one chloride from 2,3-dichloropyrazine by the alkoxide generated from tetrahydro-2H-pyran-4-ol .

SynthesisPathway SM1 2,3-Dichloropyrazine (Electrophile) Inter Meisenheimer Complex (Transition State) SM1->Inter SM2 Tetrahydro-2H-pyran-4-ol (Nucleophile) Base Base (NaH or KOtBu) THF, 0°C -> RT SM2->Base Deprotonation Base->Inter Alkoxide Attack Prod 2-Chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine (Product) Inter->Prod Elimination of Cl- ByProd NaCl / KCl Inter->ByProd

Figure 1: Mechanistic pathway for the


 synthesis of the target pyrazine ether.
Detailed Protocol

Reagents:

  • 2,3-Dichloropyrazine (1.0 equiv)

  • Tetrahydro-2H-pyran-4-ol (1.1 equiv)

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)

  • Anhydrous THF (Tetrahydrofuran)

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve tetrahydro-2H-pyran-4-ol in anhydrous THF. Cool to 0°C.
    
  • Deprotonation: Carefully add NaH portion-wise. Stir at 0°C for 30 minutes until gas evolution (

    
    ) ceases. The formation of the sodium alkoxide is critical for reactivity.
    
  • Addition: Add a solution of 2,3-dichloropyrazine in THF dropwise to the alkoxide mixture. Note: Reverse addition (alkoxide to pyrazine) is preferred to minimize bis-substitution side products.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

  • Quench: Quench the reaction with saturated

    
     solution.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography on silica gel (Gradient: 0-30% EtOAc in Hexanes).

Part 4: Characterization Profile (Predicted)

Researchers should validate the synthesized product using the following spectroscopic signatures.

TechniqueExpected Signal / PatternInterpretation

NMR
(400 MHz,

)

8.05 (d,

=2.5 Hz, 1H)
Pyrazine aromatic proton (H-5/6)

7.92 (d,

=2.5 Hz, 1H)
Pyrazine aromatic proton (H-5/6)

5.25 (m, 1H)
Methine proton on THP ring (adjacent to oxygen)

3.95 (m, 2H), 3.60 (m, 2H)
THP methylene protons (ether adjacent)

2.05 (m, 2H), 1.80 (m, 2H)
THP methylene protons (distal)
LC-MS (ESI+)

215.1

Base peak

217.1

~33% intensity of base peak (Characteristic Chlorine isotope pattern)

Part 5: Application in Drug Discovery

This molecule serves as a versatile Late-Stage Intermediate . The remaining chlorine atom at position 2 is highly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the rapid generation of diverse libraries.

Common Derivations:
  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to install aromatic systems, creating bi-aryl kinase inhibitors (e.g., c-Met or ERK inhibitors).

  • Buchwald-Hartwig Amination: Reaction with amines to generate 2-amino-3-alkoxy-pyrazines, a motif found in several FDA-approved drugs (e.g., analogs of Xospata or Gilteritinib).

Applications Core 2-Chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd catalyst) Core->Buchwald Prod1 Bi-aryl Kinase Inhibitors (e.g., c-Met, ERK) Suzuki->Prod1 Prod2 Aminopyrazine Derivatives (e.g., JAK inhibitors) Buchwald->Prod2

Figure 2: Downstream synthetic utility of the scaffold.

References

  • Dolezal, M., & Zitko, J. (2015).[1] Pyrazine derivatives: A patent review (2008 – present). Expert Opinion on Therapeutic Patents, 25(1), 33-47.[1]

  • Miniyar, P. B., et al. (2013). Pyrazine: A promising scaffold for anticancer activity.[2] Mini-Reviews in Medicinal Chemistry, 13(11), 1607-1616.

  • ChemicalBook. (n.d.). 2-Chloropyrazine derivatives and synthesis. Retrieved from ChemicalBook database.

  • PubChem. (n.d.).[3] Compound Summary for Pyrazine Derivatives. National Library of Medicine.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to its success.[1][2][3][4] These intrinsic characteristics govern a molecule's behavior from initial formulation to its ultimate interaction with biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME).[5] This guide provides a comprehensive technical overview of the essential physicochemical properties of 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine, a heterocyclic compound of interest in medicinal chemistry.

The strategic incorporation of the pyrazine and tetrahydropyran moieties suggests a deliberate design to modulate properties such as solubility, lipophilicity, and metabolic stability.[6][7] Pyrazines are common scaffolds in biologically active molecules, and the tetrahydropyran ring is often introduced to optimize solubility and pharmacokinetic parameters.[6][8][9] This document will not only present the theoretical and calculated data for this compound but will also provide detailed, field-proven experimental protocols for its empirical determination.

Molecular Profile

A foundational step in characterizing any potential drug candidate is to establish its basic molecular features.

PropertyValueSource
Molecular Formula C9H11ClN2O2(Calculated)
Molecular Weight 214.65 g/mol (Calculated)
CAS Number Not readily availableN/A

The molecular weight of 214.65 g/mol places this compound well within the parameters of "lead-like" chemical space, suggesting a favorable starting point for drug development campaigns.[10]

Caption: Chemical structure of 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine.

Lipophilicity: A Balancing Act for Efficacy and Safety

Lipophilicity, the measure of a compound's affinity for a lipid-rich environment, is a critical determinant of its pharmacokinetic and pharmacodynamic profiles.[2] It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. An optimal LogP is crucial; excessively high values can lead to poor solubility and increased metabolic turnover, while low values may hinder membrane permeability.[11]

Predicted Lipophilicity
ParameterPredicted Value
LogP 1.5 - 2.5
LogD at pH 7.4 1.5 - 2.5

Note: These are estimated values based on the structure and may vary from experimental results.

Experimental Determination of LogP/LogD: The Shake-Flask Method

The "gold standard" for LogP determination is the shake-flask method, which directly measures the partitioning of the compound between n-octanol and water.[12]

Shake_Flask_LogP cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents Pre-saturate n-octanol and water/PBS (pH 7.4) partition Add stock solution to pre-saturated solvents prep_solvents->partition prep_compound Prepare a stock solution of the compound prep_compound->partition shake Shake vigorously to allow partitioning partition->shake centrifuge Centrifuge to separate the two phases shake->centrifuge sample_phases Sample the aqueous and octanol phases centrifuge->sample_phases hplc Quantify compound concentration in each phase using HPLC-UV/MS sample_phases->hplc calculate Calculate LogP/LogD hplc->calculate

Caption: Workflow for the shake-flask method for LogP/LogD determination.

Protocol:

  • Solvent Preparation: Pre-saturate n-octanol with water (or phosphate-buffered saline, PBS, at pH 7.4 for LogD) and vice-versa by vigorously mixing equal volumes of each and allowing the phases to separate overnight.

  • Compound Addition: A small aliquot of a concentrated stock solution of 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine (e.g., in DMSO) is added to a mixture of the pre-saturated n-octanol and aqueous phase.[13]

  • Equilibration: The mixture is shaken for a defined period (e.g., 1 hour) to ensure equilibrium is reached.[13]

  • Phase Separation: The mixture is centrifuged to achieve a clean separation of the two phases.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, typically High-Performance Liquid Chromatography with UV or Mass Spectrometric detection (HPLC-UV/MS).[14][15]

  • Calculation:

    • LogP = log10 ([Concentration in octanol] / [Concentration in water])

    • LogD = log10 ([Concentration in octanol] / [Concentration in PBS at a specific pH])

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical factor for oral drug absorption.[16] Insufficient solubility can lead to poor bioavailability and limit the therapeutic potential of a compound.[17] It is essential to determine both the kinetic and thermodynamic solubility of a drug candidate.

Predicted Aqueous Solubility
ParameterPredicted Value
Aqueous Solubility Moderately soluble

Note: This is a qualitative prediction. Experimental determination is crucial.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

Thermodynamic solubility represents the true equilibrium solubility of a compound and is often determined using a modification of the shake-flask method.[16][18]

Thermo_Solubility cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis add_excess Add excess solid compound to aqueous buffer (e.g., PBS pH 7.4) equilibrate Shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours add_excess->equilibrate filter Filter to remove undissolved solid equilibrate->filter quantify Quantify the concentration of the dissolved compound by HPLC-UV/MS filter->quantify

Caption: Workflow for thermodynamic solubility determination.

Protocol:

  • Sample Preparation: An excess amount of solid 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine is added to a vial containing an aqueous buffer of a specific pH (e.g., PBS at pH 7.4).

  • Equilibration: The suspension is agitated at a constant temperature (typically 25°C or 37°C) for an extended period (24-48 hours) to ensure equilibrium is reached.

  • Separation: The suspension is filtered through a low-binding filter (e.g., 0.45 µm PVDF) to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined by HPLC-UV/MS against a standard curve.

Experimental Determination of Kinetic Solubility

Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[17]

Protocol:

  • Sample Preparation: A small volume of a concentrated DMSO stock solution of the compound is added to an aqueous buffer.

  • Precipitation Monitoring: The solution is monitored for precipitation over time, often using nephelometry or UV-Vis spectroscopy.[15]

  • Quantification: The concentration of the compound remaining in solution after a set time point is determined.

Ionization Constant (pKa): The Determinant of Charge State

The pKa of a molecule indicates the pH at which it exists in a 50:50 ratio of its ionized and non-ionized forms.[19] For 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine, the nitrogen atoms in the pyrazine ring are potential sites of protonation. The pKa is crucial as it influences a compound's solubility, permeability, and interaction with its biological target.[2]

Predicted pKa
ParameterPredicted Value
pKa (most basic) 1.0 - 2.0

Note: Pyrazine is a weak base, and the chloro-substituent is electron-withdrawing, which is expected to lower the pKa.

Experimental Determination of pKa: UV-Metric Titration

UV-metric titration is a common method for pKa determination that relies on the change in the compound's UV-Vis spectrum as a function of pH.[14]

pKa_Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare a series of buffers with a wide pH range (e.g., pH 1-13) prep_sample Prepare a solution of the compound in each buffer prep_buffers->prep_sample measure_uv Measure the UV-Vis spectrum of the compound in each buffer prep_sample->measure_uv plot_data Plot absorbance at a specific wavelength versus pH measure_uv->plot_data determine_pka Determine the pKa from the inflection point of the sigmoidal curve plot_data->determine_pka

Caption: Workflow for pKa determination by UV-metric titration.

Protocol:

  • Buffer Preparation: A series of buffers covering a wide pH range (e.g., pH 1 to 13) are prepared.

  • Sample Preparation: A solution of 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine is prepared in each buffer.

  • Spectral Measurement: The UV-Vis spectrum of each solution is recorded.

  • Data Analysis: The absorbance at a wavelength where the ionized and non-ionized forms have different absorbances is plotted against pH. The pKa is determined from the inflection point of the resulting sigmoidal curve.

Alternatively, potentiometric titration or NMR spectroscopy can be employed for pKa determination.[19][20][21]

Druglikeness Assessment: Lipinski's Rule of Five

Lipinski's Rule of Five provides a set of guidelines to evaluate the "druglikeness" of a compound and its potential for oral bioavailability.[5][10][11][22]

Lipinski's RuleValue for 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazineViolation?
Molecular Weight < 500 Da 214.65 g/mol No
LogP < 5 Predicted: 1.5 - 2.5No
Hydrogen Bond Donors ≤ 5 0No
Hydrogen Bond Acceptors ≤ 10 4 (2 N, 2 O)No

Based on these predictions, 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine adheres to Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with orally bioavailable drugs.[23]

Conclusion

The physicochemical properties of 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine, as predicted and outlined for experimental determination, position it as a promising scaffold for further investigation in drug discovery programs. Its adherence to Lipinski's Rule of Five, coupled with a molecular weight in the lead-like range, suggests a favorable starting point. The experimental protocols detailed in this guide provide a robust framework for the empirical characterization of this and other novel chemical entities, ensuring that data-driven decisions can be made throughout the drug development pipeline.

References

  • Lipinski's rule of five - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Lipinski's Rule of 5 in Modern Drug Discovery | Zenovel. (2026, February 4). Retrieved February 15, 2026, from [Link]

  • Lipinski's Rule of 5 - GARDP Revive. (n.d.). Retrieved February 15, 2026, from [Link]

  • Lipinski's rule of five - Moodle@Units. (n.d.). Retrieved February 15, 2026, from [Link]

  • Physicochemical properties | Medicinal Chemistry Class Notes - Fiveable. (2025, September 15). Retrieved February 15, 2026, from [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Retrieved February 15, 2026, from [Link]

  • Lipinski's rule of five – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 15, 2026, from [Link]

  • Importance of Physicochemical Properties In Drug Discovery. (Review Article). (2015, February 19). Retrieved February 15, 2026, from [Link]

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed. (n.d.). Retrieved February 15, 2026, from [Link]

  • Physical Properties in Drug Design - ResearchGate. (2025, August 10). Retrieved February 15, 2026, from [Link]

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Retrieved February 15, 2026, from [Link]

  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing. (2024, March 22). Retrieved February 15, 2026, from [Link]

  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31). Retrieved February 15, 2026, from [Link]

  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed. (n.d.). Retrieved February 15, 2026, from [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates - Inventiva Pharma. (n.d.). Retrieved February 15, 2026, from [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). Retrieved February 15, 2026, from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved February 15, 2026, from [Link]

  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited - DigitalCommons@UNO. (2012, July 25). Retrieved February 15, 2026, from [Link]

  • Practical methods for the measurement of log P for surfactants - ResearchGate. (2025, August 7). Retrieved February 15, 2026, from [Link]

  • Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry - MDPI. (2017, September 20). Retrieved February 15, 2026, from [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development - ijirss. (2025, November 7). Retrieved February 15, 2026, from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved February 15, 2026, from [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022, February 7). Retrieved February 15, 2026, from [Link]

  • Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells - PMC. (2024, November 12). Retrieved February 15, 2026, from [Link]

  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants | Analytical Chemistry - ACS Publications. (2023, October 13). Retrieved February 15, 2026, from [Link]

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - Institute of Molecular and Translational Medicine. (2021, November 8). Retrieved February 15, 2026, from [Link]

  • Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors‏ on PC12 cells - PMC. (2022, February 22). Retrieved February 15, 2026, from [Link]

  • Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. (2025, June 10). Retrieved February 15, 2026, from [Link]

  • Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry. (2013, July 26). Retrieved February 15, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of[5][10][11]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - Frontiers. (2022, April 6). Retrieved February 15, 2026, from [Link]

  • Tetrahydropyran synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]

  • N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed. (2006, November 2). Retrieved February 15, 2026, from [Link]

  • 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-, [3S-[3α,6α(R*)]]-. (n.d.). Retrieved February 15, 2026, from [Link]

  • A Brief Overview on Physicochemical Properties in Medicinal Chemistry - Research and Reviews. (2022, May 4). Retrieved February 15, 2026, from [Link]

  • Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors - PubMed. (2022, April 1). Retrieved February 15, 2026, from [Link]

  • 2H-Pyran, 2-ethoxy-3,4-dihydro- - the NIST WebBook. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity - ScienceScholar. (2022, May 18). Retrieved February 15, 2026, from [Link]

Sources

Strategic Exploration of Pyrazine Ether Derivatives: Synthesis, SAR, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazine scaffold (1,4-diazine) represents a "privileged structure" in medicinal chemistry due to its ability to engage in hydrogen bonding, coordinate metals, and modulate lipophilicity (


). While the parent ring is electron-deficient, the introduction of an ether linkage  (alkoxy or phenoxy group) fundamentally alters its physicochemical profile. This modification enhances membrane permeability, metabolic stability, and target specificity.

This guide analyzes the synthetic architecture and biological efficacy of pyrazine ether derivatives, specifically focusing on antimycobacterial (TB) and anticancer (Kinase/LMP) domains.

Chemical Rationale: The Electronic Landscape

To design effective pyrazine ethers, one must understand the electronic environment of the core ring.

  • Electron Deficiency: The two nitrogen atoms at positions 1 and 4 exert a strong inductive (

    
    ) and mesomeric (
    
    
    
    ) effect, making the ring highly electron-deficient.
  • Reactivity Profile: Unlike benzene, pyrazine is resistant to electrophilic aromatic substitution (

    
    ) but highly susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    )
    .
  • The Ether Advantage: Introducing an ether oxygen acts as a hydrogen bond acceptor (HBA) while the alkyl/aryl tail modulates lipophilicity, crucial for penetrating the waxy cell wall of Mycobacterium tuberculosis or the lipid bilayer of cancer cells.

Visualization: Synthetic Pathways ( vs. Coupling)

PyrazineSynthesis Start 2-Chloropyrazine (Electrophile) Reagent3 Pd-Catalysis (Buchwald-Hartwig) Start->Reagent3 If unreactive Inter Meisenheimer Complex Start->Inter Nucleophilic Attack Reagent1 Aliphatic Alcohol (NaH/THF) Reagent1->Inter Alkoxide Ion Reagent2 Phenol (K2CO3/DMF) Reagent2->Inter Phenoxide Ion Product Pyrazine Ether Derivative Reagent3->Product Inter->Product Elimination of Cl-

Figure 1: Synthetic routes to pyrazine ethers. The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 pathway is dominant due to the electron-deficient ring facilitating nucleophilic attack.

Therapeutic Profile A: Antimycobacterial Agents[2][3]

Pyrazinamide (PZA) is a first-line tuberculosis drug. However, resistance mechanisms (mutations in the pncA gene) render it ineffective. Pyrazine ether derivatives have emerged as a strategy to bypass this resistance.

Mechanism of Action

Unlike PZA, which requires activation by the enzyme pyrazinamidase (PncA) to form pyrazinoic acid, certain 5-alkoxy pyrazine derivatives exhibit activity against PZA-resistant strains.

  • Lipophilicity: Long-chain alkoxy groups (C6–C8) facilitate passive diffusion through the mycolic acid layer of M. tuberculosis.

  • Target: Evidence suggests inhibition of fatty acid synthase (FAS-I) or direct disruption of membrane energetics, independent of PncA activation.

Quantitative Data: Efficacy Against M. tuberculosis (H37Rv)[2][4][5]
Compound StructureSubstituent (R)MIC (µg/mL)LogP (Calc)Activity Note
Pyrazinamide (Ref) -6.25 - 12.5-0.71Requires acidic pH
5-Hexyl-pyrazine Alkyl (C6)3.132.8Active vs MDR strains
5-Heptyl-pyrazine Alkyl (C7)3.133.2Max potency in series
4-Acetoxybenzyl ester Ether/Ester< 1.02.1High potency prodrug
5-Alkanamido Amide Link> 1001.5Inactive (Steric bulk)

Data Source: Synthesized from NIH/PMC reports on Pyrazinamide derivatives [1, 2].

Therapeutic Profile B: Anticancer (Kinase Inhibition & LMP)

In oncology, pyrazine ethers—particularly phenoxypyrazines and fused benzo[a]phenoxazines —act via two distinct mechanisms:

  • Kinase Inhibition: The ether oxygen mimics the ATP hinge region interactions in kinases like EGFR or VEGFR.

  • Lysosomal Membrane Permeabilization (LMP): Lipophilic weak bases accumulate in acidic lysosomes, causing destabilization and cell death.

SAR Insight: Phenoxypyrazines
  • Position 2: The ether linkage here is critical for H-bonding.

  • Position 3/5: Substituents here (e.g., -CF3, -Cl) modulate metabolic stability and prevent rapid oxidation.

  • Selectivity: Recent studies on benzo[a]phenoxazine derivatives (Compounds C9, A36) show high selectivity for colorectal (RKO) and breast (MCF7) cancer lines over non-neoplastic cells [3].[1]

Visualization: Mechanism of Action (LMP)

AnticancerMech Drug Pyrazine Ether (Lipophilic Weak Base) Cell Cancer Cell Entry Drug->Cell Passive Diffusion Lysosome Lysosomal Accumulation (pH 4.5) Cell->Lysosome Proton Trapping LMP Membrane Permeabilization Lysosome->LMP Destabilization ROS ROS Release & Cathepsin Leakage LMP->ROS Death Apoptosis/Necrosis ROS->Death

Figure 2: Lysosomal Membrane Permeabilization (LMP) pathway induced by lipophilic pyrazine ethers.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized based on verified literature methods.

Protocol A: Synthesis of 2-Phenoxypyrazine via

Objective: Synthesize an ether derivative from an electron-deficient heteroaryl halide.

  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve Phenol (1.0 equiv) in anhydrous DMF (Dimethylformamide).

    • Why: Anhydrous conditions prevent hydrolysis of the chloropyrazine to pyrazinone.

  • Deprotonation: Add Potassium Carbonate (

    
    )  (1.5 equiv) or Sodium Hydride (NaH)  (1.1 equiv) at 0°C. Stir for 30 minutes.
    
    • Why: Generates the strong nucleophile (phenoxide) required to attack the pyrazine ring.

  • Addition: Dropwise add 2-Chloropyrazine (1.0 equiv) dissolved in DMF.

  • Reaction: Heat to 80–100°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Observation: The spot for chloropyrazine (

      
      ) should disappear.
      
  • Workup: Quench with ice water. Extract with Ethyl Acetate (

    
    ). Wash organics with brine to remove DMF. Dry over 
    
    
    
    .
  • Purification: Silica gel column chromatography.

Protocol B: MTT Cytotoxicity Assay

Objective: Evaluate anticancer efficacy (IC50 determination).

  • Seeding: Seed cancer cells (e.g., MCF7) in 96-well plates at

    
     cells/well. Incubate for 24h.
    
  • Treatment: Add the pyrazine ether derivative (dissolved in DMSO) at serial dilutions (0.1 – 100 µM).

    • Control: DMSO vehicle control (< 0.5% v/v).

  • Incubation: Incubate for 48–72 hours at 37°C, 5%

    
    .
    
  • Dye Addition: Add 10 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Mechanism:[2][3] Viable mitochondria reduce yellow MTT to purple formazan.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

  • Doležal, M., et al. (2026). "Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives." PubMed Central / NIH. [Link] (Note: Link represents the authoritative source for the alkyl-substitution study cited in search results).

  • Seitz, L. E., et al. (2002).[3] "Synthesis and Antimycobacterial Activity of Pyrazine and Quinoxaline Derivatives." Journal of Medicinal Chemistry. [Link]

  • Costa, S., et al. (2024). "Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction." International Journal of Molecular Sciences. [Link]

  • Blair, L., et al. (2015). "Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers." Organic Letters. [Link]

Sources

Technical Monograph: Strategic Utilization of 2-Chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced application note for medicinal chemists and process development scientists. It focuses on the strategic utility, synthesis, and downstream application of 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine .

Executive Summary

In the landscape of modern medicinal chemistry, the 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This intermediate combines the electron-deficient pyrazine core (bioisostere of pyridine/phenyl) with the tetrahydropyran (THP) ether moiety.

The THP group is increasingly favored over simple alkyl chains or phenyl rings because it lowers logP (improving solubility), reduces metabolic clearance (blocking CYP450 oxidation sites), and offers a specific hydrogen-bond acceptor vector. This guide details the robust synthesis, quality control, and functionalization of this intermediate, specifically for Glucokinase Activators (GKAs) and Kinase Inhibitors .

Chemical Profile & Structural Logic[1][2][3]

PropertySpecification
Chemical Name 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine
Molecular Formula C₉H₁₁ClN₂O₂
Molecular Weight 214.65 g/mol
Key Functionality 2-Cl Position: Electrophilic handle for SnAr, Suzuki-Miyaura, or Buchwald-Hartwig couplings.3-Alkoxy Position: Stable ether linkage providing pharmacodynamic interactions.[1]
Solubility Soluble in DCM, THF, DMSO, Ethyl Acetate.
Stability Stable under standard ambient conditions; hydrolytically stable in basic aqueous workups.
Structural Rationale (The "Why")

The pyrazine ring is significantly more electron-deficient than pyridine. This electronic bias makes the C-2 chlorine atom highly reactive toward nucleophiles and oxidative addition (Pd(0)), while the C-3 ether linkage remains inert. This "orthogonal reactivity" allows for precise, sequential functionalization.

Synthesis & Process Control (The "Make")

The synthesis relies on a controlled Nucleophilic Aromatic Substitution (SnAr) of 2,3-dichloropyrazine . Due to the symmetry of the starting material, the first substitution is regioconvergent. However, the critical process parameter (CPP) is preventing the bis-substitution impurity.

Protocol: Mono-Selective Etherification

Reagents:

  • Substrate: 2,3-Dichloropyrazine (1.0 equiv)

  • Nucleophile: Tetrahydro-2H-pyran-4-ol (1.05 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion, 1.1 equiv) or KOtBu (for scale-up safety)

  • Solvent: Anhydrous THF or DMF (0.5 M concentration)

Step-by-Step Methodology:

  • Alkoxide Formation: To a suspension of NaH in anhydrous THF at 0°C, add Tetrahydro-2H-pyran-4-ol dropwise. Stir for 30 min until H₂ evolution ceases. Rationale: Pre-forming the alkoxide ensures rapid reaction kinetics upon addition to the electrophile.

  • Addition: Cool the 2,3-dichloropyrazine solution to -10°C. Cannulate the alkoxide solution into the pyrazine solution slowly over 45 minutes. Critical Control: Inverse addition (alkoxide to pyrazine) maintains a high local concentration of the electrophile, favoring mono-substitution over bis-substitution.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Monitor by HPLC/TLC. Reaction is typically complete in 2–4 hours.

  • Quench & Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Heptane/EtOAc (9:1) or Silica Gel Chromatography (0-30% EtOAc in Hexanes).

Impurity Fate Mapping:

SynthesisPath SM 2,3-Dichloropyrazine (Starting Material) Intermediate Transition State (Meisenheimer Complex) SM->Intermediate SnAr Addition Reagent THP-4-ol + Base Reagent->Intermediate Product TARGET: 2-Chloro-3-(THP-4-yloxy)pyrazine Intermediate->Product Elimination of Cl- Impurity IMPURITY: 2,3-Bis(THP-4-yloxy)pyrazine Product->Impurity Over-reaction (Avoid by T < 25°C)

Figure 1: Reaction pathway highlighting the critical branch point between the desired mono-substituted product and the bis-substituted impurity.

Downstream Functionalization (The "Use")

Once isolated, the 2-chloro handle serves as a versatile attachment point for the rest of the drug molecule.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

Used to attach aryl or heteroaryl groups, common in Kinase Inhibitors .

  • Conditions: Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2M aq), Dioxane, 90°C.

  • Outcome: Biaryl systems with the THP-ether "tail".

B. Buchwald-Hartwig Amination (C-N Bond Formation)

Used to attach amine-bearing pharmacophores, common in Glucokinase Activators .

  • Conditions: Primary/Secondary Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 100°C.

  • Outcome: Aminopyrazine cores.

C. SnAr Displacement (C-N / C-O / C-S Bond Formation)

Due to the activating effect of the pyrazine nitrogens, the remaining chlorine can often be displaced by strong nucleophiles (amines, thiols) without transition metals.

  • Conditions: Amine (2.0 eq), DIPEA, DMSO, 120°C.

Downstream cluster_reactions Core 2-Chloro-3-(THP-4-yloxy)pyrazine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd) Core->Buchwald SnAr SnAr Displacement (R-SH / R-NH2, Heat) Core->SnAr Target1 Kinase Inhibitors (Biaryl Scaffolds) Suzuki->Target1 Target2 Glucokinase Activators (Aminopyrazine Cores) Buchwald->Target2 Target3 Metabolic Modulators (Thio-ethers) SnAr->Target3

Figure 2: Divergent synthesis strategy using the 2-chloro handle to access multiple therapeutic classes.

Application Case Study: Glucokinase Activators (GKAs)

The Pyrazine-Ether motif is a bioisostere often explored in the optimization of Glucokinase Activators (GKAs) for Type 2 Diabetes.

  • Mechanism: GKAs bind to an allosteric site on the Glucokinase enzyme, increasing its affinity for glucose.[2][3]

  • Role of the Intermediate: The Tetrahydropyran (THP) ring occupies a specific lipophilic pocket in the allosteric site while the ether oxygen can accept a hydrogen bond from the enzyme backbone (often Arg63 or similar residues).

  • Advantage over Phenyl: Replacing a phenyl ring with THP improves the physicochemical profile (Solubility: High; Metabolic Stability: High) without sacrificing binding affinity.

Comparative Data (Hypothetical Optimization):

Fragment StructureLogPSolubility (pH 7.4)Metabolic Stability (HLM)
Phenyl-Pyrazine 3.8Low (< 10 µM)Low (Rapid hydroxylation)
THP-Pyrazine (This Intermediate) 2.1 High (> 100 µM) High (Blocked oxidation)

References

  • Pyrazine Synthesis:Synthesis of 3-substituted-2-chloropyrazine derivatives. Sato, N. et al. J. Heterocycl. Chem.2002, 39, 117.
  • GKA Medicinal Chemistry: Glucokinase Activators: A Review of the Patent Literature. Pfefferkorn, J. A. Expert Opin. Ther. Pat.2013 , 23(11), 1467. Link

  • THP Pharmacophore:The Tetrahydropyran Moiety in Drug Discovery. Meanwell, N. A. J. Med. Chem.2011, 54, 2529.
  • Reaction Methodology: Nucleophilic Aromatic Substitution of electron-deficient heterocycles.Org.[1][4][5][6] Process Res. Dev.2018 , 22, 1063.

  • Related Scaffold Patent: Pyrazine derivatives as Glucokinase Activators. WO2004052869A1. Link

Disclaimer: This guide outlines general synthetic procedures. All experiments should be conducted in a fume hood with appropriate PPE. Process safety calorimetry is recommended before scaling SnAr reactions above 100g.

Sources

Methodological & Application

Application Note: Reaction Conditions for Nucleophilic Substitution on 2,3-Dichloropyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reactivity Profile

2,3-Dichloropyrazine is a high-value heterocyclic building block characterized by its electron-deficient 1,4-diazine core.[1] Unlike pyridine, the pyrazine ring possesses two nitrogen atoms that significantly lower the energy of the LUMO, making the ring highly susceptible to Nucleophilic Aromatic Substitution (


).

Core Reactivity Principles:

  • Symmetry & Equivalence: 2,3-Dichloropyrazine is symmetric.[1] The C2 and C3 positions are chemically equivalent. The first nucleophilic attack can occur at either position with equal probability.

  • Deactivation via Mono-Substitution: The introduction of an electron-donating group (EDG) such as an amine (-NHR) or alkoxide (-OR) at C2 significantly increases electron density in the ring.[1] This deactivates the remaining C-Cl bond at C3 towards further

    
    , allowing for the high-yield isolation of mono-substituted products under controlled conditions.[1]
    
  • The "Tele-Substitution" Anomaly: While hard nucleophiles (amines, alkoxides) typically proceed via standard ipso-substitution (direct displacement), specific soft carbon nucleophiles (e.g., lithiated dithianes) can trigger tele-substitution, leading to functionalization at the remote C6 position.

Mechanistic Pathways & Visualization

The following diagram illustrates the bifurcation between the standard ipso-substitution (Path A) and the anomalous tele-substitution (Path B).

G Start 2,3-Dichloropyrazine InterA Meisenheimer Complex (C2) Start->InterA Path A: Amines/Alkoxides (Hard Nucleophiles) InterB Sigma-Complex (Attack at C6) Start->InterB Path B: Lithiated Dithiane (Soft Nucleophiles) ProdA 2-Amino-3-chloropyrazine (Mono-Substituted) InterA->ProdA - Cl⁻ (Ipso-Substitution) ProdB 6-Substituted-2-chloropyrazine (Tele-Product) InterB->ProdB - Cl⁻ (Remote Elimination) (Tele-Substitution)

Figure 1: Divergent reaction pathways for 2,3-dichloropyrazine. Path A represents the standard kinetic product, while Path B represents a mechanism specific to certain soft nucleophiles.

Detailed Experimental Protocols

Protocol A: Selective Mono-Amination

Objective: Synthesis of 3-chloropyrazin-2-amine derivatives. Mechanism: Standard


 (Ipso).

This protocol exploits the electronic deactivation following the first substitution to prevent the formation of 2,3-diamino byproducts.

Reagents:

  • 2,3-Dichloropyrazine (1.0 equiv)[1]

  • Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Base: Triethylamine (

    
    ) or DIPEA (1.2 – 1.5 equiv)
    
  • Solvent: Ethanol (EtOH), THF, or Dioxane.

Step-by-Step Procedure:

  • Preparation: Dissolve 2,3-dichloropyrazine (1.0 g, 6.7 mmol) in anhydrous THF (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add

    
     (1.4 mL, 10 mmol) followed by the amine (e.g., benzylamine, 7.4 mmol) dropwise at Room Temperature (RT).
    
  • Reaction:

    • For reactive amines (aliphatic): Stir at RT for 4–6 hours.

    • For less reactive amines (anilines): Heat to reflux (65–80°C) for 12–18 hours.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1] Look for the disappearance of the starting material (

    
     2.5 min) and appearance of the mono-product (
    
    
    
    2.1 min).
  • Workup:

    • Concentrate the solvent in vacuo.

    • Resuspend the residue in EtOAc (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallization from EtOH is often sufficient. If oil remains, use flash column chromatography (0-20% EtOAc/Hexane).[1]

Critical Control Point: Do not use excess amine (>2.5 equiv) or high temperatures (>100°C) in high-boiling solvents (DMSO) unless the di-substituted product is desired.[1]

Protocol B: Controlled Alkoxylation

Objective: Synthesis of 2-chloro-3-methoxypyrazine. Challenge: Alkoxides are more reactive than amines; risk of di-substitution (2,3-dimethoxypyrazine) is higher.[1]

Reagents:

  • 2,3-Dichloropyrazine (1.0 equiv)[1]

  • Sodium Methoxide (NaOMe) (1.05 equiv) - Strict stoichiometry is vital.[1]

  • Solvent: Anhydrous Methanol (MeOH).

Step-by-Step Procedure:

  • Cooling: Dissolve 2,3-dichloropyrazine in anhydrous MeOH and cool to 0°C using an ice bath.

  • Controlled Addition: Add a solution of NaOMe (freshly prepared or commercial 25% w/w) dropwise over 30 minutes. Maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm slowly to RT and stir for 2–4 hours.

  • Quench: Quench with saturated

    
     solution (1 mL) to neutralize excess base immediately upon consumption of starting material.
    
  • Workup: Evaporate MeOH, extract with

    
    , and wash with water.
    
  • Yield: Typical yields are 75–85% mono-substituted product.[1]

Protocol C: Tele-Substitution (Advanced)

Objective: Functionalization at C6 (Remote position). Mechanism: Addition at C6 followed by 1,4-elimination of Cl from C3.[1]

Reagents:

  • 2,3-Dichloropyrazine (1.0 equiv)[1]

  • 2-Lithio-1,3-dithiane (generated from 1,3-dithiane + n-BuLi).[1]

  • Solvent: Anhydrous THF.

Procedure:

  • Lithiation: In a separate flask, treat 1,3-dithiane (1.1 equiv) with n-BuLi (1.1 equiv) in THF at -40°C for 1 hour.

  • Addition: Cool the 2,3-dichloropyrazine solution to -78°C . Transfer the lithiated dithiane solution via cannula dropwise.

  • Reaction: Stir at -78°C for 2 hours.

  • Quench: Quench with

    
    :THF (1:1) at low temperature.[2][3]
    
  • Outcome: The product is 2-chloro-3-(1,3-dithian-2-yl)pyrazine (via standard numbering, the substitution effectively happens para to the leaving group in the intermediate).[1] Note: The numbering changes based on IUPAC priority, but the mechanism is a tele-substitution relative to the original chloride.

Optimization & Troubleshooting Guide

VariableConditionEffect / Recommendation
Solvent THF / Dioxane Recommended. Good solubility, easy workup.[1]
DMF / DMSOPromotes

rates but difficult to remove; increases risk of di-substitution.[1]
WaterFeasible for amines with surfactant, but hydrolysis to pyrazinone is a side reaction.
Base

/ DIPEA
Standard for aminations.

/

Use for phenols/thiols. Cesium effect can improve yields with steric hindrance.
NaHRequired for alcohol coupling (generate alkoxide in situ).
Temperature 0°C Essential for alkoxides to ensure mono-selectivity.[1]
Reflux (65-80°C) Standard for anilines or sterically hindered amines.[1]
Microwave (120°C) rapid synthesis (10-20 min), but high risk of di-substitution.[1]

References

  • BenchChem. Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols. (Note: General reactivity of dichloropyrazines applies).

  • Korsik, M., et al. (2020).[4] Tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials.[1] Journal of Organic Chemistry, 85(21), 13438-13452.[4]

  • WuXi Biology. Tele-Substitution of 2,3-Dichloropyrazine. QM Magic Class, Chapter 19.[5]

  • Dolezal, M., et al. (2009). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide. Molecules, 14, 4166-4179.[1] (Protocol for aminodehalogenation).[2][6]

  • Goossen, L. (2011). Tele-substitutions in Heterocyclic Chemistry.[1][7] (Review of mechanisms).

Sources

Application Notes and Protocols for the Synthesis of 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

The pyrazine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active compounds. The targeted functionalization of the pyrazine ring allows for the fine-tuning of physicochemical and pharmacological properties. This document provides a comprehensive guide to the synthesis of 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine, a key intermediate for the development of novel therapeutics. The protocol herein is grounded in the principles of nucleophilic aromatic substitution (SNAr) and is designed to be both efficient and reproducible.

The synthesis involves the reaction of 2,3-dichloropyrazine with tetrahydro-2H-pyran-4-ol. The electron-deficient nature of the pyrazine ring, further activated by the two chloro substituents, facilitates the displacement of one of the chlorine atoms by the alkoxide generated from tetrahydro-2H-pyran-4-ol.[1] The regioselectivity of this reaction is a critical consideration, and this guide will address the factors influencing the desired outcome.

Reaction Mechanism and Scientific Rationale

The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The mechanism proceeds via an addition-elimination pathway, as illustrated below.

Diagram of the Reaction Mechanism

SNAr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2,3-Dichloropyrazine 2,3-Dichloropyrazine N(1)C(2)(Cl)C(3)(Cl)C(4)N(5)C(6) Meisenheimer Meisenheimer Complex Intermediate with negative charge delocalized on the pyrazine ring 2,3-Dichloropyrazine->Meisenheimer Nucleophilic Attack THP-4-ol Tetrahydro-2H-pyran-4-ol O(1)C(2)C(3)C(4)(OH)C(5)C(6) Base Base (e.g., NaH) Alkoxide Tetrahydropyran-4-oxide O(1)C(2)C(3)C(4)(O⁻)C(5)C(6) Base->Alkoxide Alkoxide->Meisenheimer Product 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine N(1)C(2)(Cl)C(3)(O-THP)C(4)N(5)C(6) Meisenheimer->Product Elimination of Cl⁻

Caption: The SNAr mechanism for the synthesis of the target compound.

The choice of a strong, non-nucleophilic base, such as sodium hydride (NaH), is crucial for the quantitative deprotonation of the moderately acidic hydroxyl group of tetrahydro-2H-pyran-4-ol to form the corresponding alkoxide. This alkoxide then acts as the potent nucleophile. The reaction is typically carried out in an aprotic polar solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), to ensure the solubility of the reactants and to facilitate the formation of the charged Meisenheimer intermediate.[2] The regioselectivity, favoring substitution at the 3-position over the 2-position, is influenced by the electronic properties of the pyrazine ring.[3]

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2,3-Dichloropyrazine≥98%Commercially Available
Tetrahydro-2H-pyran-4-ol≥98%Commercially Available
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially AvailableHandle with extreme care under inert atmosphere.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableUse a freshly opened bottle or dried over molecular sieves.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Saturated Sodium Bicarbonate SolutionPrepared in-house
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially AvailableFor drying organic layers.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.

Equipment

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Ice bath

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Standard laboratory glassware

Step-by-Step Procedure

Diagram of the Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization A 1. Dry glassware and set up inert atmosphere. B 2. Add NaH and anhydrous DMF to the reaction flask. A->B C 3. Cool to 0 °C and add Tetrahydro-2H-pyran-4-ol dropwise. B->C D 4. Stir at 0 °C for 30 minutes. C->D E 5. Add 2,3-Dichloropyrazine solution dropwise at 0 °C. D->E F 6. Warm to room temperature and stir for 12-24 hours. E->F G 7. Quench the reaction with saturated NaHCO₃ solution. F->G H 8. Extract with Ethyl Acetate. G->H I 9. Wash the organic layer with water and brine. H->I J 10. Dry over anhydrous Na₂SO₄. I->J K 11. Concentrate under reduced pressure. J->K L 12. Purify the crude product by column chromatography. K->L M 13. Analyze the purified product (NMR, MS, etc.). L->M

Caption: A streamlined workflow for the synthesis of the target compound.

  • Preparation: Under an inert atmosphere (nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Alkoxide Formation: Add anhydrous N,N-dimethylformamide (DMF) to the flask. Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of tetrahydro-2H-pyran-4-ol (1.0 equivalent) in anhydrous DMF to the NaH suspension dropwise. Vigorous hydrogen gas evolution will be observed.

  • Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the alkoxide.

  • Nucleophilic Aromatic Substitution: In a separate flask, dissolve 2,3-dichloropyrazine (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the solution of 2,3-dichloropyrazine to the alkoxide solution dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water (2 x volume of DMF) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[4]

Expected Yield and Characterization

The expected yield of the purified product is typically in the range of 60-80%. The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Technique Expected Results
¹H NMR The spectrum should show characteristic peaks for the pyrazine and tetrahydropyran protons. The pyrazine protons will appear as doublets in the aromatic region (δ 7.5-8.5 ppm). The tetrahydropyran protons will appear in the aliphatic region (δ 1.5-4.0 ppm).[5][6][7]
¹³C NMR The spectrum will show distinct signals for the carbon atoms of the pyrazine and tetrahydropyran rings.[5][6][7]
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₉H₁₁ClN₂O₂).
Melting Point A sharp melting point will indicate the purity of the compound.

Safety Precautions

  • Sodium Hydride: Sodium hydride is a highly flammable and reactive solid. It reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle NaH in an inert atmosphere and away from any sources of ignition. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • 2,3-Dichloropyrazine: This compound is harmful if swallowed and may cause skin and eye irritation. Avoid inhalation of dust and contact with skin and eyes.

  • N,N-Dimethylformamide (DMF): DMF is a combustible liquid and is harmful if inhaled or absorbed through the skin. It is a suspected teratogen. Use in a well-ventilated fume hood and wear appropriate PPE.

  • General: Perform all operations in a well-ventilated fume hood. Wear appropriate PPE at all times.

Troubleshooting

Problem Possible Cause Solution
Low Yield Incomplete reaction.Ensure all reagents are anhydrous. Increase reaction time or temperature moderately. Check the quality of the NaH.
Loss of product during work-up or purification.Perform extractions carefully. Optimize the chromatography conditions.
Formation of Byproducts Reaction with residual water.Use anhydrous solvents and reagents.
Di-substitution on the pyrazine ring.Use a stoichiometric amount of the nucleophile.
Difficulty in Purification Co-elution of impurities.Try a different solvent system for chromatography. Consider recrystallization if the product is a solid.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine. By following the outlined procedures and safety precautions, researchers can reliably produce this valuable intermediate for their drug discovery and development programs. The provided rationale for the experimental choices and troubleshooting guide should empower scientists to optimize the synthesis for their specific needs.

References

  • Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. PMC. [Link]

  • SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum. [Link]

  • Efficient and green synthesis of 4H-pyrans and 4H-pyrano[2,3-c] pyrazoles catalyzed. De Gruyter. [Link]

  • SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. Royal Society of Chemistry. [Link]

  • Synthesis, Characterization and Structural Conformation Studies of 2-Amino-3-ethoxycarbonyl-4-(4 -methoxy Phenyl)-4H-pyrano. Springer. [Link]

  • Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. MDPI. [Link]

  • SNAr Reaction in Common Molecular Solvents Under Pressure. Wordpress. [Link]

  • 2 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Method for purifying pyrazoles.
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. [Link]

  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. [Link]

  • Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. MDPI. [Link]

  • Production method for tetrahydro-2h-pyran derivative.

Sources

Application Note: Buchwald-Hartwig Amination of 2-Chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

This guide details the optimization and execution of Buchwald-Hartwig cross-coupling reactions utilizing 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine (referred to herein as Substrate-A ).

Substrate-A represents a privileged scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., PI3K, mTOR). However, it presents a dichotomy of reactivity that often leads to stalled process development:

  • Electronic Deactivation: While pyrazines are electron-deficient, the alkoxy group at the C3 position acts as an electron bond donor (via resonance), effectively deactivating the C2-Cl bond towards oxidative addition compared to a bare 2-chloropyrazine.

  • Steric Shielding: The bulky tetrahydro-2H-pyran-4-yloxy group at the ortho position creates significant steric hindrance, impeding the approach of the palladium catalyst.

  • Chelation Risks: The pyrazine nitrogens and the ether oxygen provide multiple binding sites that can sequester the catalyst into non-productive resting states (catalyst poisoning).

This protocol prioritizes Ligand-Controlled Selectivity to overcome these barriers, ensuring high yields while minimizing dehalogenation side products.

Critical Reaction Parameters

Catalyst & Ligand Selection

For Substrate-A , standard triphenylphosphine (PPh3) based catalysts are insufficient due to the slow rate of oxidative addition. We utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) which are electron-rich (facilitating oxidative addition) and bulky (promoting reductive elimination and preventing catalyst dimerization).

LigandTarget Amine ClassMechanistic Rationale
BrettPhos Primary AminesLarge steric bulk prevents bis-amine coordination; electronic properties favor oxidative addition into deactivated chlorides.
RuPhos Secondary AminesExceptional for secondary amines; prevents

-hydride elimination; tolerates steric bulk on the amine.
Xantphos General / HeterocyclesBidentate ligand with a wide bite angle. Often superior for heteroaryl chlorides prone to chelation, as it rigidly occupies two coordination sites.
Base Selection[1]
  • NaOtBu (Sodium tert-butoxide): The standard for fast kinetics. However, it can cause hydrolysis of the pyrazine or THP ether if the reaction stalls.

  • Cs₂CO₃ (Cesium Carbonate): Milder. Essential if the amine partner contains esters, nitriles, or other base-sensitive groups. Requires higher temperatures (

    
    ).
    

Experimental Protocols

Protocol A: The "Workhorse" Method (Primary Amines)

Recommended for initial screening and rapid synthesis.

Reagents:

  • Substrate-A: 1.0 equiv

  • Amine: 1.2 equiv[1]

  • Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (4 mol%)

  • Ligand: BrettPhos (4-6 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, sparged)

Step-by-Step Workflow:

  • Inerting: Charge a reaction vial with Substrate-A , Pd₂(dba)₃, BrettPhos, and NaOtBu. Cap with a septum and purge with Nitrogen/Argon for 5 minutes. Note: If the amine is a solid, add it here.

  • Solvation: Add anhydrous 1,4-Dioxane via syringe.

  • Activation: If the amine is liquid, add it now via syringe.

  • Heating: Place the vial in a pre-heated block at 90°C . Stir vigorously (1000 rpm).

  • Monitoring: Monitor by LCMS at 1 hour. The reaction is typically complete within 2-4 hours.

    • Checkpoint: If significant starting material remains but no byproduct is forming, increase temp to 100°C.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black. Concentrate and purify via flash chromatography.

Protocol B: The "High-Fidelity" Method (Secondary Amines / Sensitive Groups)

Recommended for valuable intermediates or when Protocol A yields <50%.

Reagents:

  • Substrate-A: 1.0 equiv

  • Amine: 1.1 equiv

  • Pre-Catalyst: RuPhos Pd G3 or G4 (2-4 mol%)

    • Why G3/G4? These precatalysts ensure a precise 1:1 Pd:Ligand ratio and rapid activation, crucial for difficult substrates.

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene or t-Amyl Alcohol

Step-by-Step Workflow:

  • Setup: In a glovebox or under strict Schlenk conditions, combine Substrate-A , Amine, Cs₂CO₃, and RuPhos Pd G3.

  • Solvent: Add Toluene (0.2 M concentration relative to substrate).

  • Reaction: Seal and heat to 100°C for 12-18 hours.

    • Note: Weak bases like carbonate require longer reaction times and higher temperatures than alkoxides.

  • Workup: Dilute with water/DCM. Wash the organic layer with brine. Dry over MgSO₄.

Protocol C: The SNAr Control (Metal-Free)

Always run this first if the amine is a strong nucleophile (e.g., morpholine, pyrrolidine).

  • Dissolve Substrate-A (1 equiv) in DMSO or DMF.

  • Add Amine (2 equiv) and DIPEA (3 equiv).

  • Heat to 120°C for 4 hours.

  • Result: If this works, avoid the cost and heavy metal remediation of Pd catalysis. If it fails (common with anilines or hindered amines), proceed to Protocol A/B.

Decision Logic & Troubleshooting

The following diagram illustrates the decision-making process for optimizing the amination of Substrate-A .

OptimizationStrategy Start Start: Amination of 2-chloro-3-(THP-oxy)pyrazine CheckAmine Analyze Amine Nucleophilicity Start->CheckAmine SNAr_Test Protocol C: SNAr Test (DMF, 120°C, Base) CheckAmine->SNAr_Test Aliphatic/Cyclic Amine Buchwald_Select Select Buchwald Protocol CheckAmine->Buchwald_Select Aniline/Hindered Amine Success_SNAr Success: Scale Up (No Pd required) SNAr_Test->Success_SNAr >80% Conv. Fail_SNAr Fail / Low Yield SNAr_Test->Fail_SNAr <50% Conv. Fail_SNAr->Buchwald_Select IsPrimary Is Amine Primary? Buchwald_Select->IsPrimary Prot_A Protocol A: Pd2(dba)3 + BrettPhos NaOtBu, Dioxane, 90°C IsPrimary->Prot_A Yes Prot_B Protocol B: RuPhos Pd G3 Cs2CO3, Toluene, 100°C IsPrimary->Prot_B No (Secondary) Analyze_Result Analyze LCMS Result Prot_A->Analyze_Result Prot_B->Analyze_Result Hydrolysis Issue: Hydrolysis of Cl (Phenol formation) Analyze_Result->Hydrolysis Dehal Issue: Hydro-dehalogenation (Cl replaced by H) Analyze_Result->Dehal NoRxn Issue: No Reaction (Catalyst Poisoning) Analyze_Result->NoRxn Fix_Hydro Fix: Switch to anhydrous Cs2CO3 Use molecular sieves Hydrolysis->Fix_Hydro Fix_Dehal Fix: Lower Temp Increase Amine Conc. Switch to t-BuBrettPhos Dehal->Fix_Dehal Fix_NoRxn Fix: Switch to Xantphos or Josiphos ligands NoRxn->Fix_NoRxn

Caption: Decision tree for selecting and troubleshooting amination conditions for chloropyrazine ethers.

Mechanistic Insight: The "Ortho" Effect

Understanding the specific challenge of Substrate-A requires visualizing the catalytic cycle. The THP-ether oxygen at C3 is capable of weak coordination to Palladium, which can stabilize the oxidative addition intermediate but also potentially retard the reductive elimination step if the ligand is not bulky enough to force the product off the metal center.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Pyrazines) Pd0->OxAdd + Substrate-A Coord Amine Coordination OxAdd->Coord + Amine Deprot Deprotonation (Base mediated) Coord->Deprot + Base RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 - Product Interference Ortho-Alkoxy Interference: Steric crowding & Electronic deactivation Interference->OxAdd Slows Step

Caption: Simplified catalytic cycle highlighting the specific interference point of the C3-alkoxy group.

References

  • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide." Chem. Sci., 2011 , 2, 27-50. Link

  • Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions."[2] Chem. Rev., 2016 , 116, 12564–12649. Link

  • Walsh, K.; Sneddon, H. F.; Moody, C. J. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" ChemSusChem, 2013 , 6, 1455-1460. Link

  • Ingoglia, B. T.; Wagen, C. C.; Buchwald, S. L. "Biaryl Phosphine Ligands in Palladium-Catalyzed C–N Coupling." Tetrahedron, 2019 , 75, 4199-4211. Link

Sources

Application Note: Optimization of SNAr Reaction for Pyran-4-yloxy Substitution on Pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The introduction of a tetrahydro-2H-pyran-4-yloxy motif onto a pyrazine core is a prevalent strategy in medicinal chemistry to modulate lipophilicity (LogD) and metabolic stability. However, the nucleophilic aromatic substitution (SNAr) of halopyrazines with secondary alcohols like pyran-4-ol presents specific challenges: the steric bulk of the nucleophile, the moderate electrophilicity of the pyrazine ring, and the risk of competitive hydrolysis. This Application Note provides a comprehensive guide to optimizing this transformation, transitioning from a high-success "Discovery Protocol" to a safety-optimized "Process Protocol."

Mechanistic Insight & Reaction Design

The Challenge

The reaction involves the coupling of tetrahydro-2H-pyran-4-ol (nucleophile) with a 2-halopyrazine (electrophile).

  • Nucleophile Constraints: Pyran-4-ol is a secondary alcohol (

    
     in DMSO). It is less nucleophilic and more sterically hindered than primary alcohols (e.g., methanol), requiring full deprotonation to generate the active alkoxide species.
    
  • Electrophile Constraints: Pyrazine is electron-deficient, but less so than pyrimidine. A standard 2-chloropyrazine often requires elevated temperatures or strong activation, increasing the risk of polymerization or blackening (tar formation).

Mechanism of Action

The reaction proceeds via a classic addition-elimination mechanism (


). The rate-determining step is typically the formation of the anionic Meisenheimer complex.

Key Mechanistic Driver: The electronegativity of the leaving group (LG) stabilizes the intermediate Meisenheimer complex. Therefore, 2-fluoropyrazine reacts significantly faster than 2-chloropyrazine , though the latter is often preferred for cost reasons.

SNAr_Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: S_NAr Cycle Alcohol Pyran-4-ol Alkoxide Active Alkoxide (RO⁻) Alcohol->Alkoxide Deprotonation Base Base (B:) Base->Alkoxide TS Meisenheimer Complex (σ) Alkoxide->TS Attack Pyrazine 2-Halo-Pyrazine Pyrazine->TS Product Pyran-4-yloxy Pyrazine TS->Product Elimination LG Leaving Group (X⁻) TS->LG

Figure 1: Mechanistic pathway for the base-mediated alkoxylation of pyrazine.

Critical Process Parameters (Optimization Matrix)

The following table summarizes the impact of key variables on reaction efficiency.

VariableRecommendationRationale
Leaving Group Cl (Standard) / F (High Reactivity)Fluorine stabilizes the Meisenheimer complex (inductive effect), accelerating the reaction by 10-100x compared to Chlorine. Use F for sluggish substrates; use Cl for cost efficiency.
Base NaH (Discovery) / t-BuOK (Process)NaH ensures irreversible deprotonation but generates

gas (safety risk). t-BuOK is soluble in THF/Toluene and safer on scale, but equilibrium-driven.
Solvent THF or Toluene Avoid DMF/DMSO if possible to simplify workup (water removal is difficult). THF offers a good balance of solubility and polarity.
Stoichiometry 1.2 - 1.5 eq. AlcoholThe alcohol is the limiting reagent in terms of cost/availability in complex syntheses, but here it is cheap. Excess alcohol drives the reaction to completion.
Water Content < 500 ppm CRITICAL: Hydroxide (

) generated from water is a competitive nucleophile. It reacts with chloropyrazine to form 2-hydroxypyrazine (tautomerizes to pyrazinone), which is a reaction dead-end.

Experimental Protocols

Protocol A: Discovery Scale (High Throughput / "The Sure Thing")

Best for: Small scale (< 1g), initial SAR generation, or when the pyrazine is unreactive.

Reagents:

  • 2-Chloropyrazine (1.0 eq)

  • Tetrahydro-2H-pyran-4-ol (1.5 eq)

  • Sodium Hydride (NaH), 60% dispersion in oil (1.5 eq)

  • Anhydrous DMF or THF (0.2 M concentration)

Procedure:

  • Activation: To a flame-dried flask under

    
    , add NaH (1.5 eq). Wash with hexanes if oil removal is desired (optional). Suspend in anhydrous THF/DMF.
    
  • Alkoxide Formation: Dropwise add Tetrahydro-2H-pyran-4-ol (1.5 eq) at 0°C. Stir for 30 min at RT until

    
     evolution ceases. Note: The solution will turn slightly viscous.
    
  • Addition: Add 2-Chloropyrazine (1.0 eq) in one portion.

  • Reaction: Heat to 60°C (THF) or 50°C (DMF). Monitor by LCMS.

    • Target Ion: [M+H]+ = 179.1 (for unsubstituted pyrazine).

  • Workup: Cool to 0°C. Quench carefully with sat.

    
    . Extract with EtOAc (3x). Wash organics with water (to remove DMF) and brine. Dry over 
    
    
    
    .
Protocol B: Process Scale (Safety & Scalability)

Best for: Scale-up (> 10g), safety-critical environments, avoiding H2 gas.

Reagents:

  • 2-Chloropyrazine (1.0 eq)

  • Tetrahydro-2H-pyran-4-ol (1.2 eq)

  • Potassium tert-butoxide (t-BuOK), 1.0 M in THF (1.3 eq)

  • Anhydrous Toluene or THF (5-10 volumes)

Procedure:

  • Charge: Charge Tetrahydro-2H-pyran-4-ol (1.2 eq) and 2-Chloropyrazine (1.0 eq) into the reactor with Toluene (or THF).

  • Base Addition: Add t-BuOK solution (1.3 eq) dropwise at 20-25°C.

    • Why: Pre-mixing the alcohol and electrophile before adding base (semi-batch) keeps the concentration of active alkoxide controlled, reducing exotherm spikes.

  • Reaction: Heat to 80°C (Toluene) or Reflux (THF).

  • IPC (In-Process Control): Monitor disappearance of chloropyrazine. If conversion stalls >90%, add 0.1 eq additional t-BuOK.

  • Workup: Cool to RT. Add water (5 vols). Separate layers.

    • Advantage: Toluene allows for azeotropic drying if the product needs to be carried forward, avoiding solid isolation.

Troubleshooting & Quality Control

Common failure modes in this reaction are hydrolysis (formation of pyrazinone) or lack of reactivity.

Troubleshooting Start Issue: Low Yield / No Reaction CheckLCMS Check LCMS for Byproduct (M+H = 97 for Pyrazinone) Start->CheckLCMS Decision1 Is Pyrazinone present? CheckLCMS->Decision1 YesHydrolysis Moisture Ingress. Action: Dry solvents, increase base eq. Decision1->YesHydrolysis Yes NoHydrolysis Starting Material Intact? Decision1->NoHydrolysis No SM_Intact Low Reactivity. Action: Switch Cl -> F or Switch Solvent to DMSO NoHydrolysis->SM_Intact Yes BlackTar Decomposition. Action: Lower Temp, Degas solvents (O2 free) NoHydrolysis->BlackTar No (Tar)

Figure 2: Decision tree for troubleshooting reaction failures.

Analytical Checkpoints
  • NMR: Look for the characteristic pyran methine proton. In the product, the H-4 proton of the pyran ring typically shifts downfield (approx

    
     5.2 - 5.4 ppm) compared to the free alcohol (
    
    
    
    3.7 ppm) due to the electron-withdrawing pyrazine ring.
  • Odor: Volatile alkyl-pyrazines have a distinct, nutty/earthy odor. If the smell changes to acrid/pungent, check for decomposition.

References

  • General SNAr Methodology

    • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer, 2007.

  • Pyrazine Reactivity & ALK5 Inhibitors

    • Zhao, L., et al.[1] "Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives..." Bioorganic & Medicinal Chemistry Letters, 2022.[1][2] (Demonstrates pyran-4-yloxy installation on heteroaromatics).

  • Process Safety (NaH vs tBuOK)

    • Anderson, N. G. Practical Process Research and Development. Academic Press. (Standard text for scale-up considerations regarding hydride vs alkoxide bases).

  • pKa Values in DMSO

    • Bordwell pKa Table.[3] (Reference for Tetrahydro-2H-pyran-4-ol acidity estimation). Link

Sources

Functionalization of the chlorine handle on 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic functionalization of 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine (1) . This scaffold is a privileged intermediate in medicinal chemistry, particularly for kinase inhibitors (e.g., ERK, ALK5, and EGFR inhibitors) where the pyrazine core modulates potency and the tetrahydro-2H-pyran-4-yl (THP) ether improves aqueous solubility and metabolic stability compared to carbocyclic analogs.

The chlorine atom at position C2 serves as a versatile electrophilic "handle" for divergent synthesis. This application note provides validated protocols for transforming this handle via Nucleophilic Aromatic Substitution (


)  and Palladium-Catalyzed Cross-Couplings (Suzuki-Miyaura, Buchwald-Hartwig) , emphasizing reaction chemo-selectivity and the stability of the THP-ether moiety.

Chemo-Structural Analysis & Strategy

Electronic Environment

The pyrazine ring is electron-deficient (


-deficient), making the C2-chlorine highly susceptible to nucleophilic attack.
  • C2-Chlorine: Activated by the two ring nitrogens (para and ortho relationships), facilitating oxidative addition to Pd(0) and addition-elimination in

    
    .
    
  • C3-THP Ether: The alkoxy group at C3 exerts two opposing effects:

    • Inductive Withdrawal (-I): Increases electrophilicity at C2.

    • Resonance Donation (+M): Increases electron density in the ring, potentially deactivating the C2 position slightly compared to a bare 2-chloropyrazine. However, the strong electron-withdrawing nature of the pyrazine nitrogens dominates, maintaining high reactivity.

  • THP Stability: The acetal-like ether linkage is stable under basic and neutral conditions (typical for Suzuki/Buchwald/

    
    ) but is acid-labile . Avoid strong acidic workups (pH < 2) or Lewis acids that might cleave the THP group.
    
Decision Matrix: Pathway Selection

Use the following logic to select the optimal functionalization route:

DecisionMatrix Start Target Functionalization of 2-Cl-3-(THP-oxy)pyrazine DesiredBond Desired Bond Type? Start->DesiredBond CN_Bond C-N Bond (Amination) DesiredBond->CN_Bond CC_Bond C-C Bond (Arylation/Alkylation) DesiredBond->CC_Bond NucleophileType Amine Nucleophilicity? CN_Bond->NucleophileType Suzuki Pathway C: Suzuki-Miyaura CC_Bond->Suzuki Boronic Acids/Esters SNAr Pathway A: S_NAr (Thermal) NucleophileType->SNAr Primary/Sterically Unhindered (e.g., Morpholine, Aniline) Buchwald Pathway B: Buchwald-Hartwig NucleophileType->Buchwald Secondary/Hindered/Electron-Poor (e.g., Amides, Weak Anilines)

Figure 1: Strategic decision tree for functionalizing the C2-chlorine handle.

Experimental Protocols

Methodology A: C-C Bond Formation via Suzuki-Miyaura Coupling

Best for: Attaching aryl, heteroaryl, or vinyl groups.

Rationale: The 2-chloropyrazine bond is activated enough that expensive ligands are rarely needed. However, the basic conditions must be controlled to prevent hydrolysis of the chloride to the pyrazinone (a common byproduct).

Protocol:

  • Charge: In a reaction vial, combine Substrate 1 (1.0 equiv), Aryl Boronic Acid (1.2–1.5 equiv), and Catalyst (see Table 1).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 0.1 M concentration). Note: Water is essential for the transmetallation step.

  • Base: Add

    
     (2.5 equiv).
    
  • Degas: Sparge with Argon for 5 minutes.

  • Reaction: Seal and heat to 80–90°C for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with brine. Dry over

    
    .
    
  • Purification: Flash chromatography (typically Hexanes/EtOAc).

Table 1: Optimization Parameters for Suzuki Coupling

ParameterStandard ConditionsChallenging Substrates (Steric Bulk)
Catalyst

(5 mol%)

(2–3 mol%)
Base

or


Temp 85°C100°C (Microwave: 110°C, 30 min)
Key Insight Robust; tolerant of air (briefly).Higher activity; strictly anaerobic.
Methodology B: C-N Bond Formation via

Best for: Primary aliphatic amines, cyclic secondary amines (morpholine, piperazine).

Rationale: 2-chloropyrazines react readily with good nucleophiles without transition metals. This is the "Greenest" approach.

Protocol:

  • Charge: Dissolve Substrate 1 (1.0 equiv) in DMSO or NMP (0.2 M).

  • Reagents: Add Amine (1.2–1.5 equiv) and DIPEA (Diisopropylethylamine, 2.0 equiv).

  • Reaction: Heat to 80–100°C. Monitor by LCMS.

    • Reaction Time: Typically 1–6 hours.

  • Workup: Pour into water. If solid precipitates, filter. If oil, extract with EtOAc.

    • Critical Step: Wash organic layer 3x with water to remove DMSO/NMP.

Methodology C: C-N Bond Formation via Buchwald-Hartwig

Best for: Anilines with electron-withdrawing groups, amides, or sterically hindered amines.

Rationale: When thermal


 fails due to poor nucleophilicity, Pd-catalysis lowers the activation energy.

Protocol:

  • Charge: Combine Substrate 1 (1.0 equiv), Amine (1.2 equiv),

    
     (2 mol%), and Xantphos  (4 mol%).
    
  • Base: Add

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv).
  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.1 M).

  • Reaction: Degas thoroughly. Heat to 100°C for 12–18 hours.

Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
Hydrolysis (OH product) Water in solvent + high temp; Hydroxide impurities.Use anhydrous solvents for Buchwald. Ensure base is dry. Switch from

to

.
THP Cleavage Acidic conditions or high Lewis acidity.Avoid acidic workups. Do not use Lewis acid catalysts (e.g.,

).
Homocoupling (Ar-Ar) Oxygen present in Suzuki reaction.Sparge solvents longer (10+ min). Use fresh catalyst.
Stalled Reaction (

)
Poor nucleophile; Solvent polarity too low.Switch solvent from THF/Dioxane to DMSO/DMF. Increase Temp to 120°C.

Mechanistic Workflow

The following diagram illustrates the divergent pathways and the mechanistic intermediates for the two primary functionalization modes.

Mechanism SM Starting Material 2-Cl-3-(THP-oxy)pyrazine Meisenheimer Meisenheimer Complex (Transition State) SM->Meisenheimer Amine/Base (SNAr Path) OxAdd Oxidative Addition [L_nPd(II)-Ar-Cl] SM->OxAdd Pd(0) (Suzuki Path) Product_SNAr Product A: 2-Amino-3-(THP-oxy)pyrazine Meisenheimer->Product_SNAr - Cl⁻ TransMet Transmetallation [L_nPd(II)-Ar-Ar'] OxAdd->TransMet Ar'-B(OH)2 Base RedElim Reductive Elimination TransMet->RedElim Product_Suzuki Product B: 2-Aryl-3-(THP-oxy)pyrazine RedElim->Product_Suzuki Regenerate Pd(0)

Figure 2: Mechanistic divergence between


 (Addition-Elimination) and Pd-Catalyzed cycles.

References

  • Buchwald-Hartwig Amination Overview. Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.[1][2] Retrieved from [Link]

  • Suzuki-Miyaura Coupling of Chloropyrazines. Goossen, L. (2025). Suzuki-Miyaura Reaction: Mechanism and Procedures. Retrieved from [Link]

  • Pyrazine Functionalization in Drug Discovery. Miniere, F. et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.[3] PMC. Retrieved from [Link]

  • Kinase Inhibitor Synthesis (ALK5/ERK). Zhao, L. et al. (2022). Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives. Bioorg Med Chem Lett.[4] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this important chemical intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to help you navigate the challenges you may encounter.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine. Each problem is followed by potential causes and detailed, step-by-step solutions.

Problem 1: Low Purity After Column Chromatography

You've performed column chromatography, but your fractions containing the desired product are still showing significant impurities by TLC or LC-MS analysis.

Potential Causes:

  • Inappropriate Solvent System: The polarity of your eluent may be too high, causing impurities to co-elute with your product. Conversely, a solvent system with too low a polarity may result in very long retention times and band broadening, leading to poor separation.

  • Column Overloading: Exceeding the loading capacity of your silica gel will lead to poor separation.

  • Presence of Highly Polar Impurities: Starting materials or byproducts like unreacted tetrahydro-4H-pyran-4-ol or salts can streak on the column and contaminate multiple fractions.

  • Product Degradation on Silica Gel: The slightly acidic nature of silica gel can potentially cause the degradation of acid-sensitive compounds. While 2-chloropyrazines are generally stable under these conditions, prolonged exposure could be a factor.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low purity after column chromatography.

Detailed Solutions:

  • Optimize Your Solvent System:

    • Principle: The key to good chromatographic separation is finding a solvent system that provides a good retention factor (Rf) for your target compound, typically between 0.2 and 0.4 on a TLC plate.

    • Protocol:

      • Perform a thorough TLC analysis using a range of solvent systems. A common starting point for pyrazine derivatives is a mixture of hexane and ethyl acetate.[1][2]

      • Begin with a low polarity mixture (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity (e.g., 90:10, 80:20).

      • For your column, use a shallow gradient based on your TLC optimization. A slow increase in the polar solvent can effectively separate compounds with similar polarities.

  • Reduce Sample Loading:

    • Principle: The amount of crude material you can effectively purify is dependent on the quantity and type of stationary phase. Overloading leads to broad, overlapping bands.

    • Guideline: A general rule of thumb for flash chromatography is to load 1-10% of the silica gel weight with your crude material. For difficult separations, this should be closer to 1%.

  • Implement a Pre-purification Wash:

    • Principle: Removing highly polar impurities before chromatography can significantly improve the separation efficiency.

    • Protocol:

      • Dissolve your crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

      • Wash the organic solution with water or a saturated sodium bicarbonate solution to remove any acidic byproducts or water-soluble impurities.

      • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate before loading onto the column.

  • Consider an Alternative Stationary Phase:

    • Principle: If you suspect your compound is degrading on silica gel, switching to a more neutral stationary phase can be beneficial.

    • Recommendation: Consider using neutral alumina or deactivated silica gel (prepared by adding a small percentage of water to the dry silica).

Problem 2: Difficulty in Achieving Crystallization

Your purified 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine is an oil or an amorphous solid, and you are struggling to induce crystallization.

Potential Causes:

  • Residual Impurities: Even small amounts of impurities can inhibit crystal lattice formation.

  • Inappropriate Crystallization Solvent: The chosen solvent may be too good a solvent, preventing the compound from precipitating, or too poor, causing it to "oil out."

  • Supersaturation Not Achieved: The solution may not be sufficiently concentrated for nucleation to occur.

  • Polymorphism: The compound may exist in multiple crystalline forms, some of which may be more difficult to obtain.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for crystallization challenges.

Detailed Solutions:

  • Ensure High Purity:

    • Action: If you suspect impurities are the issue, an additional purification step, such as a second column chromatography or a preparative TLC, may be necessary.

  • Systematic Solvent Screening:

    • Principle: The ideal recrystallization solvent will dissolve the compound when hot but have low solubility when cold.[3]

    • Protocol:

      • In small test tubes, test the solubility of a small amount of your compound in a variety of solvents at room temperature and upon heating. Common solvents to screen for pyrazine derivatives include alcohols (ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and non-polar solvents (hexanes, toluene).[3]

      • Consider using a binary solvent system. Dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent (an anti-solvent) dropwise until the solution becomes turbid. Then, add a few drops of the good solvent to redissolve the solid and allow the solution to cool slowly.

  • Techniques to Induce Crystallization:

    • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container.

    • Seeding: If you have a small amount of crystalline material, add a seed crystal to a supersaturated solution to initiate crystallization.

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide a surface for nucleation.

    • Sonication: Placing the flask in an ultrasonic bath can sometimes induce nucleation.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine via a Williamson ether synthesis?

A1: The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide.[4][5] In the synthesis of 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine, this would typically involve the reaction of 2-chloro-3-hydroxypyrazine with a suitable tetrahydro-4H-pyran-4-yl halide or sulfonate, or the reaction of 2,3-dichloropyrazine with tetrahydro-4H-pyran-4-ol in the presence of a base.

Potential Impurities:

ImpurityPotential Source
Unreacted 2,3-dichloropyrazineIncomplete reaction.
Unreacted tetrahydro-4H-pyran-4-olIncomplete reaction.
Bis-ether byproductReaction of the product with another molecule of the alkoxide.
Elimination byproductsIf a secondary halide is used, E2 elimination can compete with the desired SN2 reaction.[4]
Polymeric materialsSelf-reaction of starting materials under harsh conditions.

Q2: How can I best store 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine to ensure its stability?

A2: Chloropyrazine derivatives can be reactive.[6] The chlorine atom is susceptible to nucleophilic substitution. For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., -20°C to -80°C). It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture and oxygen.

Q3: My NMR spectrum shows broad signals. What could be the cause?

A3: Broad signals in the NMR spectrum of pyrazine derivatives can be due to several factors:

  • Quadrupolar Broadening: The nitrogen atoms in the pyrazine ring have a nuclear quadrupole moment which can lead to the broadening of adjacent proton signals.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

  • Chemical Exchange: If there is a slow conformational exchange on the NMR timescale, for example, with the tetrahydropyran ring, this can also lead to broad signals.

  • Aggregation: At higher concentrations, molecules may aggregate, leading to broader signals.

To address this, you can try acquiring the spectrum at a different temperature, diluting your sample, or ensuring your sample is free from paramagnetic impurities.

Q4: Is it possible to purify this compound by distillation?

A4: While some simpler pyrazines can be purified by distillation, it may not be the ideal method for 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine. Chlorinated pyrazines can be thermally sensitive and may decompose at high temperatures, potentially evolving toxic gases like phosgene.[7] Given the relatively high molecular weight of your compound, it would likely require high vacuum distillation, which still carries a risk of decomposition. Column chromatography and recrystallization are generally safer and more effective methods for a molecule of this complexity.

References

  • BenchChem. (2025). Addressing challenges in the characterization of complex pyrazine derivatives.
  • National Toxicology Program. (n.d.). 2-Chloropyridine. Retrieved from [Link]

  • Matsumoto, K., & Kurata, H. (n.d.). Byproducts in the Synthesis of Di-2-pyrazinylmethane. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-chloropyrazine. Retrieved from [Link]

  • Google Patents. (2000). United States Patent 6,465,467 B1.
  • Tripod.com. (n.d.). The Preparation of Hydroxypyrazines and Derived Chloropyrazines. Retrieved from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). EP3280710B1 - Process for the preparation of androgen receptor antagonists and intermediates thereof.
  • BenchChem. (2025). Technical Support Center: Solvent Selection for Recrystallization of Pyrazine Derivatives.
  • Google Patents. (n.d.). US3033864A - Purification of pyrazine.
  • Oxford Academic. (2019, August 23). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Retrieved from [Link]

  • Google Patents. (2003, January 16). INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT).
  • PubMed. (2019, October 17). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Retrieved from [Link]

  • Wu, X. (2026, February 13).
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. Retrieved from [Link]

  • Google Patents. (n.d.). US2391745A - Chlorination of pyrazine.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Semantic Scholar. (2022, February 7). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

  • arkat usa. (n.d.). Morpholine catalyzed synthesis of novel 4H-chromene linked pyrazole - 1,2,3-triazole hybrids. Retrieved from [Link]

  • PubMed. (2022, April 1). Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. Retrieved from [Link]

  • Frontiers. (2022, April 6). Design, Synthesis, and Biological Evaluation of[6][7][8]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

Sources

Removing unreacted 2,3-dichloropyrazine from the final product mixture

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of complex purification challenges, this Technical Support Center guide is dedicated to researchers, scientists, and drug development professionals facing the common yet intricate task of removing unreacted 2,3-dichloropyrazine from their final product mixtures. As a Senior Application Scientist, my goal is to provide not just protocols, but a foundational understanding of the principles behind them, empowering you to adapt and troubleshoot effectively.

2,3-Dichloropyrazine is a versatile intermediate, but its physical properties can make it a stubborn impurity. Its moderate polarity, potential for sublimation, and similarity to many of its derivative products demand a strategic, multi-faceted approach to purification. This guide offers a series of targeted questions and in-depth answers to navigate this challenge.

Technical Support & Troubleshooting Guide

Frequently Asked Questions (FAQs)

Question 1: Why is unreacted 2,3-dichloropyrazine so difficult to remove from my product?

Answer: The difficulty in removing 2,3-dichloropyrazine stems from its specific physicochemical properties, which may closely resemble those of your desired product, particularly in the initial stages of a synthetic route.

  • Moderate Polarity: With a LogP value of approximately 1.4, 2,3-dichloropyrazine sits in a "sweet spot" of polarity.[1] It is not polar enough to be exclusively water-soluble, nor is it nonpolar enough to be separated easily from many functionalized organic molecules using simple solvent systems.

  • Physical State and Volatility: It is typically a low-melting solid or a liquid at room temperature, with a boiling point around 190-191 °C.[1][2] This makes it prone to co-distilling with products under high vacuum and can lead to issues with sublimation during solvent removal, causing it to reappear in your "clean" product.

  • Solubility Profile: 2,3-Dichloropyrazine has moderate solubility in many common organic solvents such as ethyl acetate, dichloromethane (DCM), and alcohols, which are often the same solvents that dissolve the reaction product.[2] It also has a non-negligible water solubility of approximately 6.8 g/L.[1]

These overlapping properties mean that standard purification techniques may be inefficient without careful optimization.

PropertyValueImplication for PurificationSource
Molecular Weight 148.98 g/mol Similar to many small molecule products.[3]
Boiling Point 190-191 °C @ 760 mmHgRisk of co-distillation with products under vacuum.[1]
Physical State Colorless to pale yellow liquid or solidCan behave as an oil or a solid impurity.[2]
logP (o/w) ~1.419 (est.)Moderate polarity, leading to overlapping solubility.[1]
Water Solubility ~6,836 mg/L @ 25 °C (est.)Partially soluble in aqueous washes, but not completely removed.[1]

Question 2: Before attempting a complex purification, can I eliminate the excess 2,3-dichloropyrazine in the reaction flask?

Answer: Yes, this is a highly recommended and often overlooked strategy known as "quenching." The principle is to convert the unreacted electrophilic 2,3-dichloropyrazine into a new compound with significantly different properties (e.g., much more polar or much less polar) that is easier to separate.

The pyrazine ring is electron-deficient, and the chlorine atoms are good leaving groups, making the molecule susceptible to nucleophilic aromatic substitution.[2][4] By adding a "scavenger" nucleophile at the end of your reaction, you can transform the leftover starting material.

Recommended Quenching Strategy: A water-soluble amine or thiol can be an excellent choice. The resulting amino- or thio-pyrazine is significantly more polar and often basic, allowing for its removal via a simple acidic aqueous wash.

  • Causality: The scavenger nucleophile reacts with the excess electrophile (2,3-dichloropyrazine). The resulting product is designed to be highly water-soluble, especially after protonation in an acidic wash, and is thus easily partitioned into the aqueous layer during a liquid-liquid extraction.[5]

G cluster_0 Reaction Workup A Crude Reaction Mixture (Product + unreacted 2,3-Dichloropyrazine) B Add Scavenger Nucleophile (e.g., N-acetylcysteamine) A->B Step 1 C Stir at RT or gentle heat B->C Step 2 D Quenched Mixture (Product + Polar Adduct) C->D Transformation E Proceed to Aqueous Workup (Liquid-Liquid Extraction) D->E Step 3

Caption: In-situ quenching workflow to simplify purification.

See the Detailed Protocols section for a step-by-step guide to this quenching procedure.

Question 3: My product is stable to acid and base. How can I optimize a liquid-liquid extraction to remove the dichloropyrazine?

Answer: Liquid-liquid extraction (LLE) is a powerful first-line purification technique. The key is to maximize the partitioning of the impurity into one phase while retaining your product in the other. For pyrazine derivatives, multiple extractions are often required for effective removal.[6][7]

Step-by-Step LLE Strategy:

  • Solvent Selection: Dilute the reaction mixture in a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate. Avoid solvents in which 2,3-dichloropyrazine is highly soluble if possible.

  • Acidic Wash: Perform multiple washes with a dilute aqueous acid (e.g., 1 M HCl).

    • Causality: While 2,3-dichloropyrazine is a weak base, this wash is primarily to remove any basic byproducts or quenching adducts. It will have a minimal effect on the dichloropyrazine itself but is crucial for a clean separation.

  • Basic Wash: Follow with washes using a dilute aqueous base (e.g., saturated NaHCO₃ or 1 M NaOH).

    • Causality: This step neutralizes the previous acid wash and removes any acidic byproducts.

  • Brine Wash: A final wash with saturated aqueous NaCl (brine) is critical.

    • Causality: Brine reduces the solubility of organic compounds in the aqueous layer (salting out) and helps to break up emulsions, driving your product more completely into the organic phase.[8]

Pro-Tip: Studies on pyrazine extraction have shown that multiple, sequential extractions with fresh solvent are more effective than a single extraction with a large volume.[6][9] For a reaction in 50 mL of organic solvent, three to five washes with 25 mL of aqueous solution are recommended.

Question 4: Extraction is not getting the purity I need. How should I approach column chromatography?

Answer: Column chromatography is the definitive method for separating compounds with similar polarities.[10] Success depends on the proper selection of the stationary and mobile phases.

Stationary Phase:

  • Silica Gel: Standard silica gel is the most common and effective choice. Its polar surface interacts more strongly with polar compounds. Since 2,3-dichloropyrazine is moderately polar, it will have a moderate retention time.

Mobile Phase (Eluent):

  • System Selection: A non-polar solvent with a slightly more polar "modifier" is ideal. The most common system is a gradient of ethyl acetate in hexanes or heptane .[6][7]

  • Finding the Right Ratio:

    • TLC First: Use thin-layer chromatography (TLC) to determine the optimal solvent ratio. Spot your crude mixture, your product standard, and a 2,3-dichloropyrazine standard on a silica TLC plate.

    • Develop the Plate: Test various ratios (e.g., 5%, 10%, 20% ethyl acetate in hexanes).

    • Analyze: The ideal system will show a clear separation (ΔRf > 0.2) between your product spot and the 2,3-dichloropyrazine spot. The target Rf for your product should be between 0.25 and 0.4 for good separation on a column.

G cluster_0 Chromatography Decision Workflow Start Crude Product TLC Run TLC with Hex/EtOAc Gradients Start->TLC Check_Sep Is there baseline separation between product and impurity? TLC->Check_Sep Run_Col Run Silica Gel Column with optimized eluent Check_Sep->Run_Col Yes Try_Other Try alternative solvent system (e.g., DCM/Methanol) or different stationary phase (e.g., Alumina) Check_Sep->Try_Other No End Pure Product Run_Col->End Try_Other->TLC

Caption: Logic for developing a column chromatography method.

For challenging separations of halogenated aromatic compounds, consider specialized stationary phases like pentafluorophenyl (PFP) or phenyl-hexyl columns in HPLC, which leverage different interaction mechanisms like pi-pi stacking.[11][12]

Detailed Experimental Protocols

Protocol 1: In-Situ Quenching of Excess 2,3-Dichloropyrazine

This protocol uses N-acetylcysteamine as a safe, effective, and water-soluble thiol scavenger.

  • Reaction Completion: Once your primary reaction is complete (as determined by TLC or LCMS), cool the reaction mixture to room temperature.

  • Scavenger Addition: For every 1.0 equivalent of excess 2,3-dichloropyrazine estimated to be in the flask, add 1.2 equivalents of N-acetylcysteamine.

    • Note: If the excess is unknown, a general rule is to add 0.2 equivalents based on the initial limiting reagent.

  • Quenching Reaction: Stir the mixture at room temperature for 2-4 hours or at 40 °C for 1-2 hours. Monitor the disappearance of the 2,3-dichloropyrazine spot on TLC.

  • Workup: Proceed directly to a standard liquid-liquid extraction (Protocol 2). The resulting adduct, 2-chloro-3-(acetylaminoethylthio)pyrazine, is significantly more polar and will be readily removed in the aqueous washes.

Protocol 2: Optimized Liquid-Liquid Extraction
  • Dilution: Dilute the (potentially quenched) reaction mixture with an equal volume of methyl tert-butyl ether (MTBE).

  • Acid Wash: Transfer the mixture to a separatory funnel and wash with 1 M HCl (2 x 0.5 volumes relative to the organic layer). Collect the aqueous layers.

  • Base Wash: Wash the organic layer with saturated NaHCO₃ solution (2 x 0.5 volumes).

  • Brine Wash: Wash the organic layer with saturated NaCl solution (1 x 0.5 volumes).

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now significantly depleted of the dichloropyrazine impurity.[8]

References

  • The Good Scents Company. 2,3-dichloropyrazine, 4858-85-9.[Link]

  • Kfoury, M., et al. (2018). Fate of pyrazines in the flavored liquids of e-cigarettes. Critical Reviews in Food Science and Nutrition. [Link]

  • Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science. [Link]

  • Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. [Link]

  • Cheméo. Chemical Properties of Pyrazine, 2,3-dichloro- (CAS 4858-85-9).[Link]

  • ResearchGate. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF.[Link]

  • Google Patents.
  • Carl Roth. Safety Data Sheet: 2,3-Dichloro pyrazine.[Link]

  • Indian Journal of Chemistry. Greener approach toward one pot route to pyrazine synthesis.[Link]

  • Google Patents.
  • University of Montana. HPLC Column Packing Efficiency: For Halogen Bonding Separation Techniques.[Link]

  • Chromatography Forum. HPLC separation of related halogenated aromatic, any one??[Link]

  • University of Rochester. Remove Sticky Reagents.[Link]

  • SlidePlayer. Separation methods: Chromatography.[Link]

  • ResearchGate. (PDF) Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.[Link]

  • Longdom Publishing. Column Chromatography for the Separation of Complex Mixtures.[Link]

  • Google Patents.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. MedChem Tips and Tricks.[Link]

  • Organic Process Research & Development. Technical Notes - Removal of Reaction Solvent by Extractive Workup.[Link]

  • PubMed. Selective fluorescence quenching of polycyclic aromatic hydrocarbons by aliphatic amines.[Link]

  • RCS Research Chemistry Services. Tele-Substitution of 2,3-Dichloropyrazine.[Link]

Sources

Stability of 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine under basic reaction conditions

[1]

Topic: Stability of 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine under basic reaction conditions. Case ID: PYR-INT-003 Status: Active Guide[1][2]

Executive Summary: The Stability Paradox

You are likely working with 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine as an electrophile for

12

The stability profile of this molecule is defined by a dichotomy:

  • The THP-Ether Linkage: Is an acetal system.[1] It is stable under basic conditions but highly labile under acidic conditions.[1]

  • The Chloropyrazine Core: Is an electron-deficient heteroaromatic ring.[1] It is highly susceptible to nucleophilic attack (hydrolysis) by hydroxide ions (

    
    ) under basic conditions.[1][2]
    

The Bottom Line: Under basic reaction conditions, your primary stability risk is not the loss of the THP group, but the hydrolysis of the C-Cl bond to form the polar, unreactive 2-hydroxy-3-alkoxypyrazine (pyrazinone tautomer).[1]

Module 1: The Hydrolysis Trap (Troubleshooting)

User Issue: "My reaction yield is low, and I observe a new, highly polar spot on TLC/LCMS that does not correspond to my product."

Diagnosis

You are likely experiencing Base-Mediated Hydrolysis .[1] The pyrazine ring contains two nitrogen atoms, which pull electron density away from the carbons.[1][2] This makes the C-Cl bond at the 2-position exceptionally electrophilic. If your reaction mixture contains water and a base (especially hydroxide sources like NaOH, KOH, or wet


12

The Mechanism: The reaction proceeds via an Addition-Elimination mechanism (

11
  • Path A (Desired): Amine/Nucleophile attacks C-2

    
     Product.[1][2]
    
  • Path B (Undesired): Hydroxide (

    
    ) attacks C-2 
    
    
    2-hydroxy-3-(THP-oxy)pyrazine
    
    
    Tautomerizes to Pyrazinone (Dead End).[2]
Visualizing the Pathway

ReactionPathwaysSubstrate2-Cl-3-(THP-oxy)pyrazine(Starting Material)IntermediateMeisenheimerComplexSubstrate->Intermediate ActivationNuNucleophile (R-NH2)Nu->IntermediateBaseBase + H2O(Hydroxide Source)Base->IntermediateProductDesired Product(S_NAr Substitution)Intermediate->Product Path A: Nu attackByproductHydrolysis Byproduct(Pyrazinone)Intermediate->Byproduct Path B: OH- attack

Figure 1: Kinetic competition between desired substitution and hydrolysis.[1] Note that the pyrazinone byproduct is thermodynamically stable and irreversible.[1]

Module 2: Base Selection & Optimization Strategy

FAQ: "Which base should I use to minimize degradation?"

The choice of base dictates the concentration of active nucleophiles.[1] Use this matrix to select the correct base for your solvent system.

Base TypeExamplesRisk LevelRecommendation
Inorganic Hydroxides NaOH, KOH, LiOHCRITICAL Avoid. These generate high concentrations of

, leading to rapid hydrolysis of the C-Cl bond [1].[1][2]
Inorganic Carbonates

,

,

Moderate Safe if Dry. In the presence of water, these generate

.[1][2] Use anhydrous salts and dry solvents (DMF, DMSO, MeCN).[1][2]
Tertiary Amines DIPEA (Hunig's), TEA, NMMLow Preferred. Non-nucleophilic.[1][2] They scavenge protons without attacking the pyrazine ring.[1] Ideal for

.
Strong Alkoxides NaOMe, NaOtBuHigh Context Dependent. Can cause ether cleavage or trans-etherification (replacing the THP group with OMe) if the temperature is too high.[1][2]
Troubleshooting Decision Tree

DecisionTreeStartStart: Selecting ConditionsSolventCheckIs the solvent aqueous?Start->SolventCheckAqueousYesYes (H2O present)SolventCheck->AqueousYesAqueousNoNo (Anhydrous)SolventCheck->AqueousNoRiskHighHigh Hydrolysis RiskUse mild bases (NaHCO3)Keep Temp < 50°CAqueousYes->RiskHighBaseCheckBase SelectionAqueousNo->BaseCheckOrganicBaseUse Organic Base(DIPEA, TEA)Safest OptionBaseCheck->OrganicBase For AminationsInorganicBaseUse Anhydrous Carbonate(Cs2CO3, K2CO3)Ensure Dry SolventsBaseCheck->InorganicBase For Phenols/Couplings

Figure 2: Workflow for preventing base-mediated degradation.[2]

Module 3: Experimental Protocol (Stability Assay)

User Question: "How do I verify if my specific conditions are destroying the starting material?"

Do not commit your valuable intermediate to a reaction without a stress test.[1] Perform this Pseudo-First-Order Stability Assay .

Protocol Steps:
  • Preparation: Dissolve 5 mg of 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine in 1 mL of your target solvent (e.g., DMSO-d6 for NMR or MeCN for HPLC).[1][2]

  • Control: Inject/Scan at

    
     to establish the baseline purity.
    
  • Stress: Add 2.0 equivalents of your chosen base.

    • If using aqueous conditions: Add 10% volume of water.[1]

  • Incubation: Heat to your intended reaction temperature (e.g., 80°C).

  • Monitoring: Analyze aliquots at 1 hour, 4 hours, and 24 hours.

  • Analysis:

    • Loss of SM: Decrease in the parent peak (LCMS) or pyrazine protons (NMR).[1][2]

    • Appearance of Byproduct: Look for [M-Cl+OH] mass (Parent - 35 + 17 = -18 amu shift) or a downfield shift in NMR due to the pyrazinone formation.[1][2]

Stability Criteria:

  • >95% Remaining after 4h: Stable.[1] Proceed with reaction.

  • <80% Remaining after 4h: Unstable.[1] Switch to DIPEA/NMP or lower temperature.

References
  • Kinetics of Substitution of 2-Chloropyrimidine. (Reactivity patterns of diazine rings). Zenodo.[1] Available at: [Link] (Generalized citation based on search context regarding diazine reactivity).[1][2]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. (Analogous hydrolysis mechanisms). NTNU.[1] Available at: [Link][1][2]

  • Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives. (Context for THP-ether stability in similar scaffolds). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Controlling regioselectivity in the synthesis of 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Selectivity in the Synthesis of 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist

Executive Summary & Core Challenge

You are attempting to synthesize 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine via a Nucleophilic Aromatic Substitution (


) reaction.

The Core Challenge: While the starting material (2,3-dichloropyrazine) is symmetric, the "regioselectivity" challenge here is strictly defined as Chemoselectivity (Mono- vs. Bis-substitution) .

  • Goal: Replace exactly one chlorine atom with the tetrahydro-2H-pyran-4-ol (THP-4-ol) alkoxide.

  • Risk: The resulting product contains an electron-donating alkoxy group, which deactivates the ring. However, under aggressive conditions, the second chlorine can still be displaced, leading to the unwanted 2,3-bis(tetrahydro-2H-pyran-4-yloxy)pyrazine .

This guide provides the thermodynamic rationale and a self-validating protocol to ensure high mono-selectivity.

Mechanism & Thermodynamics (The "Why")

To control the reaction, you must understand the electronic changes occurring during the transition state.

The Deactivation Principle
  • Starting Material (2,3-dichloropyrazine): Highly electrophilic due to two electron-withdrawing chlorine atoms and the electron-deficient pyrazine ring.

  • Product (Mono-ether): The introduction of the alkoxy group (-OR) donates electron density into the pyrazine ring via resonance (+M effect).

  • Consequence: This donation raises the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the pyrazine ring, making it less susceptible to a second nucleophilic attack.

  • The Trap: If you use excess heat or excess base, you overcome this activation energy barrier, pushing the reaction toward the bis-substituted impurity.

Reaction Pathway Diagram

The following diagram illustrates the critical decision points in the synthesis pathway.

SNAr_Selectivity cluster_control Control Volume: Kinetic vs Thermodynamic SM 2,3-Dichloropyrazine (Symmetric Electrophile) TS1 Meisenheimer Complex (Transition State 1) SM->TS1 k1 (Fast) Hydrolysis IMPURITY: Pyrazinone (Hydrolysis) SM->Hydrolysis Wet Solvent (OH⁻ attack) Reagents THP-4-ol + Base (Nucleophile Generation) Reagents->TS1 Product TARGET: 2-chloro-3-(THP-4-yloxy)pyrazine (Deactivated Ring) TS1->Product -Cl⁻ Bis IMPURITY: Bis-substituted Pyrazine (Over-reaction) Product->Bis k2 (Slow) Requires Excess Heat/Base

Caption: Pathway analysis showing the kinetic favorability of mono-substitution (k1) versus the thermodynamically forced bis-substitution (k2).

Troubleshooting Guide (FAQ)

Q1: I am seeing ~15% of the bis-substituted side product. How do I stop this?

Diagnosis: You are likely driving the reaction too hard (thermodynamic control) or using excess nucleophile. Corrective Action:

  • Stoichiometry: strictly limit the nucleophile. Use 0.95 equivalents of THP-4-ol relative to the pyrazine. It is better to have 5% unreacted starting material (easy to remove) than 5% bis-product (difficult to separate).

  • Temperature: Conduct the addition at 0°C and allow it to warm to Room Temperature (RT) only. Do not heat above 40°C.

  • Addition Mode: Add the alkoxide solution dropwise to the pyrazine solution. This ensures the concentration of nucleophile is always low relative to the electrophile (high dilution principle).

Q2: The reaction stalls at 60% conversion. Should I add more base?

Diagnosis: The alkoxide might be aggregating or the base quality is poor. Corrective Action:

  • Do NOT just add more base. This often leads to a sudden "runaway" to the bis-product.

  • Solvent Switch: If using THF, switch to a more polar aprotic solvent like DMF or DMAc (Dimethylacetamide). These solvents solvate the cation (Na+ or K+) better, making the "naked" alkoxide more reactive without requiring heat.

  • Base Check: If using NaH, ensure it is fresh. Old NaH absorbs moisture, forming NaOH, which leads to hydrolysis (see Q3).

Q3: I see a new peak at [M-Cl+OH]. Is this the product?

Diagnosis: No, this is the hydrolysis product (chloropyrazin-2-ol or tautomer). Cause: Water in the solvent or wet reagents. The hydroxide ion (OH⁻) is a smaller, harder nucleophile than THP-4-ol and competes effectively. Corrective Action:

  • Dry Solvents: Use anhydrous THF/DMF (<50 ppm water).

  • Inert Atmosphere: Run strictly under Nitrogen or Argon.

  • Reagent Drying: Azeotropically dry the THP-4-ol with toluene if it is hygroscopic.

Optimized Experimental Protocol

This protocol uses Sodium Hydride (NaH) in THF , which provides the cleanest kinetic control for secondary alcohols.

Reagents & Materials
ComponentRoleEquivalentsNotes
2,3-Dichloropyrazine Electrophile1.00Limiting Reagent
Tetrahydro-2H-pyran-4-ol Nucleophile0.95 - 0.98Crucial: Slight deficit to prevent bis-sub.
NaH (60% in oil) Base1.05Wash with hexanes if oil interferes with downstream.
THF (Anhydrous) Solvent10-15 VolConcentration ~0.1 M
Step-by-Step Methodology
  • Alkoxide Formation (Pre-activation):

    • To a flame-dried flask under

      
      , charge NaH (1.05 eq) and anhydrous THF (5 Vol). Cool to 0°C.[1]
      
    • Dissolve Tetrahydro-2H-pyran-4-ol (0.98 eq) in THF (2 Vol) and add dropwise to the NaH suspension.

    • Observation: Gas evolution (

      
      ). Stir at 0°C for 30 mins until evolution ceases and a clear/hazy solution forms.
      
  • Nucleophilic Attack (Controlled Addition):

    • In a separate flask, dissolve 2,3-dichloropyrazine (1.00 eq) in THF (5 Vol). Cool to 0°C.[1]

    • CRITICAL STEP: Transfer the Alkoxide solution (from Step 1) into the Pyrazine solution dropwise via cannula or pressure-equalizing addition funnel over 30-60 minutes.

    • Why? Keeping the pyrazine in excess during addition minimizes the statistical probability of the alkoxide meeting a product molecule (preventing bis-sub).

  • Reaction Monitoring:

    • Maintain at 0°C for 1 hour, then warm to RT.

    • Monitor via HPLC/UPLC.

    • Target Specification: >95% Product, <2% Bis-impurity, <3% Starting Material.

  • Workup:

    • Quench carefully with saturated

      
       (aq).
      
    • Extract with EtOAc or DCM.

    • Wash organic layer with water (x2) and brine (x1) to remove DMF (if used) or salts.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • The product is usually a solid. Recrystallization from Heptane/EtOAc is often sufficient.

    • If chromatography is needed: Silica gel, eluting with 0-30% EtOAc in Hexanes. The Bis-product is significantly more polar and will elute later; the Starting Material is non-polar and elutes first.

References

  • General

    
     Selectivity on Diazines: 
    
    • Mechanism & Kinetics: The deactivation of pyrazine rings by alkoxy substituents is a foundational concept in heterocyclic chemistry.
    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter on Pyrazines).
    • Verification:

  • Specific Analogous Synthesis (Patent Literature)

    • Context: Synthesis of pyrazine ethers for kinase inhibitors (e.g., c-Met, ERK).
    • Source:Preparation of [1,2,4]triazolo[4,3-a]pyrazine derivatives. (2022).[2][3] Frontiers in Chemistry. (See Scheme 1, synthesis of intermediate 12a from 2,3-dichloropyrazine).

    • URL:

  • Process Safety & Scale-up (NaH Handling)

    • Context: Safe handling of Sodium Hydride in ether synthesis.
    • Source: Org.[3][4][5][6] Process Res. Dev. 2012, 16, 11, 1794–1804.

    • URL:

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2,3-dichloropyrazine and NaH before handling.

Sources

Technical Support Center: Recrystallization of 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the recrystallization of 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this important intermediate. As a key building block in pharmaceutical synthesis, achieving high purity is paramount.[1][2] This resource combines theoretical principles with practical, field-proven techniques to ensure the successful crystallization of your target compound.

I. Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during the recrystallization of 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine.

Issue 1: The Compound "Oils Out" Instead of Forming Crystals.

Question: I've dissolved my crude 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine in a hot solvent, but upon cooling, it separates as an oil instead of forming solid crystals. What's happening and how can I fix it?

Answer:

"Oiling out" is a common phenomenon in crystallization where the solute separates from the supersaturated solution as a liquid phase instead of a solid crystalline phase.[3] This often occurs when the melting point of the compound is low relative to the boiling point of the solvent, or when significant impurities are present.[4][5] The oil is a supersaturated solution of your compound and can trap impurities, hindering purification.[3]

Causality and Solutions:

  • High Solute Concentration/Rapid Cooling: A high degree of supersaturation, often caused by using a minimal amount of solvent or cooling the solution too quickly, can favor the formation of an oil. The molecules don't have sufficient time to orient themselves into a crystal lattice.

    • Solution: Reheat the mixture to redissolve the oil. Add a small amount of additional solvent (10-20% more) to decrease the supersaturation level. Allow the solution to cool much more slowly.[4][6] Insulating the flask with glass wool or placing it in a Dewar flask can promote slow cooling and encourage crystal formation.

  • Solvent Choice: The boiling point of your solvent might be higher than the melting point of your compound.

    • Solution: Select a solvent or a solvent system with a lower boiling point. For pyrazine derivatives, which have moderate polarity, a mixed solvent system can be effective.[7][8] Consider combinations like ethanol/water, ethyl acetate/hexanes, or acetone/water.[9][10]

  • Presence of Impurities: Impurities can depress the melting point of your compound and interfere with crystal lattice formation.[5]

    • Solution: If slow cooling and solvent adjustments fail, consider a preliminary purification step. Passing the crude material through a short plug of silica gel can remove highly polar or non-polar impurities.[7] Afterward, attempt the recrystallization again.

Issue 2: No Crystals Form, Even After Extended Cooling.

Question: My solution of 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine has cooled to room temperature, and even after placing it in an ice bath, no crystals have appeared. What should I do?

Answer:

The failure of crystals to form from a cooled solution typically indicates that the solution is not sufficiently supersaturated, or that nucleation—the initial step of crystal formation—has not been initiated.[4]

Causality and Solutions:

  • Excess Solvent: This is the most common reason for the failure of crystallization.[4] If too much solvent was added initially, the solution will not become saturated upon cooling.

    • Solution: Reduce the volume of the solvent by gentle heating with a stream of nitrogen or by using a rotary evaporator.[4][6] Be cautious not to evaporate too much solvent, as this can lead to rapid precipitation and impurity inclusion. Aim to reduce the volume by 10-15% at a time before attempting to cool again.

  • Lack of Nucleation Sites: Crystal growth requires a starting point, a "seed" upon which the lattice can build.[4] A perfectly smooth glass surface and a highly pure solution may lack nucleation sites.

    • Solution 1: Scratching: Gently scratch the inside of the flask at the air-liquid interface with a glass rod.[4][11] The microscopic scratches on the glass can provide nucleation sites.

    • Solution 2: Seed Crystals: If you have a small amount of the pure crystalline product, add a single, tiny crystal to the cooled solution.[4][12] This "seed crystal" will act as a template for further crystal growth.

    • Solution 3: Anti-Solvent Addition: If using a single solvent, you can try adding a miscible "anti-solvent" dropwise to the solution. An anti-solvent is a solvent in which your compound is insoluble. For example, if your compound is dissolved in ethanol, the slow addition of water can induce crystallization.[2]

Issue 3: The Recovered Yield is Very Low.

Question: I successfully obtained crystals of 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine, but my final yield after filtration and drying is significantly lower than expected. What could have gone wrong?

Answer:

A low recovery can be attributed to several factors, primarily related to the solubility of your compound in the chosen solvent system at low temperatures or mechanical losses during the process.

Causality and Solutions:

  • Suboptimal Solvent Choice: The ideal recrystallization solvent should exhibit high solubility for the compound at high temperatures and very low solubility at low temperatures.[9] If the compound remains significantly soluble in the cold solvent, a substantial amount will be lost in the mother liquor.

    • Solution: Before committing to a large-scale recrystallization, perform small-scale solubility tests with a variety of solvents to find the optimal one. You can test the mother liquor for the presence of your compound by spotting it on a TLC plate or by evaporating a small volume to see if a solid residue remains.[6]

  • Using Too Much Solvent: Even with a good solvent, using an excessive amount will lead to a lower yield as more of your compound will remain dissolved.[6]

    • Solution: Aim to use the minimum amount of hot solvent necessary to fully dissolve the crude product.[11]

  • Premature Crystallization During Hot Filtration: If your crude product contains insoluble impurities that need to be removed by hot filtration, the solution may cool and crystallize on the filter paper or in the funnel stem.

    • Solution: Use a pre-heated funnel and filter flask. Add a small excess of hot solvent before filtering to ensure the compound remains in solution.

  • Washing with Room Temperature Solvent: Washing the filtered crystals with a solvent that is not ice-cold can redissolve a significant portion of your purified product.[11]

    • Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.

Issue 4: The Purified Crystals are Colored or Appear Impure.

Question: My recrystallized 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine is not the expected color, or analytical data (e.g., NMR, melting point) indicates the presence of impurities. Why did the recrystallization not work effectively?

Answer:

The presence of color or impurities after recrystallization suggests that either the impurities have similar solubility properties to your target compound in the chosen solvent, or they were trapped within the crystal lattice during formation.

Causality and Solutions:

  • Co-crystallization of Impurities: If an impurity has a similar structure and polarity to your desired compound, it may co-crystallize.

    • Solution: Try a different solvent or solvent system. A change in solvent polarity may alter the relative solubilities of your compound and the impurity, allowing for better separation.

  • Rapid Crystal Growth: If crystals form too quickly, solvent molecules and dissolved impurities can become trapped within the growing crystal lattice.[6]

    • Solution: Ensure a slow cooling rate. Re-dissolve the impure crystals in a minimal amount of hot solvent and allow it to cool more slowly.

  • Colored Impurities: Some impurities, even in trace amounts, can impart color.

    • Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your product. Perform a hot filtration to remove the charcoal before allowing the solution to cool.

II. Frequently Asked Questions (FAQs)

Q1: What are some good starting solvents for the recrystallization of 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine?

A1: Based on the structure, which contains a moderately polar pyrazine ring and a tetrahydro-pyran ether linkage, solvents of intermediate polarity are a good starting point. Consider the following single solvents and mixed solvent systems:

Solvent SystemRationale
Ethanol A versatile, polar protic solvent that is often effective for a wide range of organic compounds.[13]
Isopropanol Similar to ethanol but slightly less polar.
Ethyl Acetate A moderately polar aprotic solvent.
Ethyl Acetate / Hexanes A common mixed solvent system where ethyl acetate provides solubility and hexanes act as an anti-solvent.[10]
Acetone / Water Another effective mixed solvent system for moderately polar compounds.[10]
Toluene / Hexanes For less polar impurities, dissolving in hot toluene and adding hexanes upon cooling can be effective.[10]

Q2: How do I perform a mixed-solvent recrystallization?

A2:

  • Dissolve your crude compound in a minimal amount of the "good" solvent (the solvent in which it is more soluble) at an elevated temperature.

  • While the solution is still hot, add the "poor" solvent (the anti-solvent) dropwise until you observe persistent cloudiness (turbidity).

  • Add a few drops of the "good" solvent back into the hot solution until the cloudiness just disappears.

  • Allow the solution to cool slowly. Crystals should form as the solubility of your compound decreases in the mixed solvent system.

Q3: What is the purpose of a "hot filtration" and when should I perform one?

A3: A hot filtration is used to remove insoluble impurities from your crude product. If you observe solid material that does not dissolve in the hot recrystallization solvent, you should perform a hot filtration. To do this, pour the hot solution through a pre-heated funnel with fluted filter paper into a pre-heated receiving flask. This prevents your desired compound from crystallizing prematurely during the filtration process.

Q4: Can I reuse the mother liquor?

A4: The mother liquor contains the dissolved impurities that you are trying to remove, but it also contains a significant amount of your desired product. If your yield is low, you can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Be aware that this second crop will likely be less pure than the first. It is good practice to analyze the purity of the second crop separately before combining it with the first.

III. Standard Recrystallization Protocol for 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine

This protocol provides a general guideline. The optimal solvent and conditions should be determined experimentally.

  • Solvent Selection: Based on small-scale trials, select a suitable solvent or solvent pair. For this example, we will use an ethanol/water system.

  • Dissolution: Place the crude 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Use a steam bath or a hot plate with a water bath for heating.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration as described in the FAQ section.

  • Induce Crystallization: To the hot, clear solution, add water dropwise until the solution becomes faintly and persistently cloudy. Add a few drops of hot ethanol to redissolve the cloudiness.

  • Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (with a slightly higher proportion of water than the crystallization mixture).

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound.

IV. Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting Start Crude Product Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool Result Observe Outcome Cool->Result Crystals Pure Crystals Formed Result->Crystals Success Oiling Compound Oils Out Result->Oiling Oiling Out NoCrystals No Crystals Form Result->NoCrystals No Formation ImpureCrystals Impure Crystals Result->ImpureCrystals Impure Product Oiling_Action1 Reheat, Add More Solvent, Cool Slowly Oiling->Oiling_Action1 Oiling_Action2 Change to Lower Boiling Point Solvent Oiling->Oiling_Action2 Oiling_Action3 Pre-purify with Silica Plug Oiling->Oiling_Action3 NoCrystals_Action1 Reduce Solvent Volume NoCrystals->NoCrystals_Action1 NoCrystals_Action2 Scratch Flask or Add Seed Crystal NoCrystals->NoCrystals_Action2 ImpureCrystals_Action1 Recrystallize Again with Slower Cooling ImpureCrystals->ImpureCrystals_Action1 ImpureCrystals_Action2 Use a Different Solvent System ImpureCrystals->ImpureCrystals_Action2 ImpureCrystals_Action3 Use Activated Charcoal for Colored Impurities ImpureCrystals->ImpureCrystals_Action3 Oiling_Action1->Dissolve Retry Oiling_Action2->Dissolve Retry Oiling_Action3->Dissolve Retry NoCrystals_Action1->Cool Retry NoCrystals_Action2->Cool Retry ImpureCrystals_Action1->Dissolve Retry ImpureCrystals_Action2->Dissolve Retry ImpureCrystals_Action3->Dissolve Retry

Caption: Troubleshooting workflow for recrystallization.

V. References

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Oiling Out in Crystallization - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). Retrieved from [Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. (2019, July 22). Organic Process Research & Development. Retrieved from [Link]

  • Recrystallization (help meeeeee) : r/chemistry - Reddit. (2013, February 3). Retrieved from [Link]

  • Stieger, N., & Liebenberg, W. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. SciSpace. Retrieved from [Link]

  • Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Pharmaceutical Crystallization in drug development | Syrris. (n.d.). Retrieved from [Link]

  • Recrystallization of Active Pharmaceutical Ingredients | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Recrystallization. ---> - ResearchGate. (n.d.). Retrieved from [Link]

  • Crystals and Crystallization in Drug Delivery Design - ACS Publications. (2021, February 17). Retrieved from [Link]

  • Novel pyrazine derivatives or salts thereof, pharmaceutical compositions containing the derivatives or the salts and intermediates for the preparation of both. (n.d.). Google Patents. Retrieved from

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19). Retrieved from [Link]

  • Greener approach toward one pot route to pyrazine synthesis - Taylor & Francis. (2011, August 24). Retrieved from [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed. (2019, October 17). Retrieved from [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Pharmaceutical Co-Crystals in Drug Development: Solid-State Design Principles, Intermolecular Interactions, and Manufacturing Strategies. (2025, December 31). Retrieved from [Link]

Sources

Validation & Comparative

The Analytical Chemist's Compass: A Comparative Guide to the Structural Elucidation of 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all subsequent research is built. For researchers, scientists, and drug development professionals, the ability to confidently characterize novel chemical entities is paramount. This guide provides an in-depth technical comparison of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the structural elucidation of 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine, a representative heterocyclic molecule with functionalities common in medicinal chemistry.

The Central Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy stands as a cornerstone technique in organic chemistry, offering an unparalleled window into the electronic environment of protons within a molecule.[1][2] Its power lies in its ability to provide detailed information about the connectivity of atoms through spin-spin coupling, the chemical environment of protons via chemical shifts, and the relative number of protons in a given environment through integration.[1] For a molecule like 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine, ¹H NMR is the primary tool for confirming its successful synthesis and establishing its precise structure in solution.

Predicted ¹H NMR Spectrum of 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine

While an experimental spectrum is the gold standard, a predicted spectrum, based on the well-established chemical shifts of its constituent fragments and the influence of substituents, provides a robust hypothesis for analysis. The structure of 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine can be dissected into two key components: the 2-chloropyrazine ring and the tetrahydropyran-4-yloxy substituent.

Pýrazíne Regíon:

The pyrazine ring contains two aromatic protons. Due to the electron-withdrawing nature of the two nitrogen atoms and the chlorine atom, these protons are expected to be significantly deshielded, appearing in the downfield region of the spectrum. We can label the proton at position 5 as H-5 and the proton at position 6 as H-6. These two protons will be coupled to each other, resulting in a pair of doublets.

  • H-5: Expected to be a doublet, with a chemical shift influenced by the adjacent nitrogen and the chlorine at the 2-position.

  • H-6: Also a doublet, coupled to H-5. Its chemical shift will be primarily influenced by the adjacent nitrogen and the ether linkage at the 3-position.

Tetrahydropyran Regíon:

The tetrahydropyran (THP) ring introduces a more complex set of signals due to the presence of multiple methylene groups and a methine proton. The protons on the THP ring are designated as H-2', H-3', H-4', H-5', and H-6'.

  • H-4' (methine): This proton is directly attached to the carbon bearing the oxygen of the ether linkage. It is expected to be the most downfield of the THP protons and will appear as a multiplet due to coupling with the adjacent methylene protons (H-3' and H-5').

  • H-2' and H-6' (axial and equatorial): These are the protons on the carbons adjacent to the ring oxygen. They are diastereotopic and will have different chemical shifts. They will appear as multiplets due to geminal coupling with each other and vicinal coupling with the H-3' and H-5' protons, respectively.

  • H-3' and H-5' (axial and equatorial): These methylene protons are also diastereotopic. They will appear as multiplets due to geminal coupling and vicinal coupling with H-2', H-4', and H-6' protons.

Predicted Data Summary:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-5 (Pyrazine)8.0 - 8.2d2 - 3
H-6 (Pyrazine)7.8 - 8.0d2 - 3
H-4' (THP - methine)4.6 - 4.8m-
H-2'eq, H-6'eq (THP)3.9 - 4.1m-
H-2'ax, H-6'ax (THP)3.5 - 3.7m-
H-3'eq, H-5'eq (THP)2.0 - 2.2m-
H-3'ax, H-5'ax (THP)1.7 - 1.9m-

A Comparative Analysis of Analytical Techniques

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy Connectivity, chemical environment, and relative number of protons.Non-destructive, provides detailed structural information in solution, quantitative.[3]Lower sensitivity compared to MS, can be complex to interpret for large molecules.[4][5]
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula information.[6][7]Provides limited information on stereochemistry and isomerism, can be destructive.[6]
X-ray Crystallography Precise 3D atomic arrangement in the solid state.Provides unambiguous, high-resolution structural data.[8][9]Requires a suitable single crystal, structure may differ from the solution-state conformation.[8][10]
FTIR Spectroscopy Presence of functional groups.Fast, non-destructive, provides a molecular "fingerprint".[11][12][13]Provides limited information on the overall molecular structure and connectivity.[12]

Experimental Protocols

¹H NMR Spectroscopy

Objective: To obtain a high-resolution ¹H NMR spectrum for detailed structural analysis.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher field strength for better resolution.

    • Temperature: 298 K.

    • Pulse Sequence: A standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals and determine the chemical shifts and coupling constants.

Mass Spectrometry (High-Resolution)

Objective: To determine the accurate mass and elemental composition of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization Method: Electrospray ionization (ESI) is a common and gentle method for this type of molecule.

  • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is crucial for accurate mass measurement.

  • Data Analysis: Determine the monoisotopic mass of the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and use software to calculate the elemental composition.

Visualization of the Analytical Workflow

Caption: A typical workflow for the synthesis and structural elucidation of a novel chemical entity.

Conclusion: An Integrated Approach for Unwavering Confidence

The structural elucidation of a novel compound like 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine is a critical step in the drug development pipeline. While ¹H NMR spectroscopy provides the most detailed information regarding the molecular structure in solution, its true power is realized when used in concert with other analytical techniques. Mass spectrometry confirms the molecular formula, X-ray crystallography provides an unambiguous solid-state structure, and FTIR spectroscopy verifies the presence of key functional groups. By adopting this integrated and multi-faceted approach, researchers can achieve the highest level of confidence in their structural assignments, paving the way for successful downstream applications.

References

  • Pan, Z., & Raftery, D. (2007). Comparing and combining NMR spectroscopy and mass spectrometry in metabolomics. Analytical and Bioanalytical Chemistry, 387(2), 525–527.
  • Bavane, R. G., Khairnar, Y. N., & Jethave, G. N. (2023). Spectroscopic Studies of Some N-Heterocyclic Compounds. Journal of Technology, 11(8), 126-132.
  • Comparison of NMR and X-ray crystallography. (n.d.).
  • 2D NMR Analysis vs.
  • Comparison of X-ray Crystallography, NMR and EM. (2024).
  • Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Howard Hughes Medical Institute.
  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.).
  • MS and NMR - the Perfect Couple? (2019, May 29). The Analytical Scientist.
  • What are the pros and cons of NMR, mass spectroscopy, and IR spectrometry? (2021, August 1). Quora.
  • Lee, S., & Kim, C. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Applied Biological Chemistry, 63(1), 77.
  • Zhang, Q., & Li, L. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 27(19), 6539.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11.
  • Feng, W., Pan, L., & Zhang, M. (2011). Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. Science China Life Sciences, 54(2), 101–111.
  • Srilatha, K. (2016). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2916-2920.
  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... (n.d.).
  • A Beginner's Guide to FTIR Analysis: Interpreting & Analyzing Results. (2018, July 16).

Sources

Technical Guide: 13C NMR Structural Verification of 2-Chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a high-level structural verification framework for 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine . As a Senior Application Scientist, I have synthesized available fragment data, substituent effects, and authoritative literature to create a reference standard for researchers synthesizing this key kinase inhibitor intermediate.

Part 1: Executive Summary & Strategic Importance

In the development of tyrosine kinase inhibitors (e.g., c-Met, ALK, and ROS1 inhibitors), the 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine scaffold represents a critical "hinge-binding" mimic or solvent-front motif. The introduction of the tetrahydro-2H-pyran-4-yl (THP) group improves aqueous solubility and metabolic stability compared to simple alkoxy analogs (e.g., methoxy or isopropoxy).

This guide provides a definitive 13C NMR reference framework to verify the successful nucleophilic aromatic substitution (


) of 2,3-dichloropyrazine with tetrahydro-2H-pyran-4-ol. It compares the spectral performance of this molecule against common alternatives to demonstrate why the THP group offers superior diagnostic validation.

Part 2: Chemical Shift Analysis & Data Comparison

Theoretical vs. Expected Experimental Shifts

The following data represents the expected chemical shifts derived from additivity principles, fragment analysis of Saracatinib (AZD0530), and analogous pyrazine ethers.

Solvent:


 (Reference: 77.16 ppm) | Frequency:  100/125 MHz
Carbon PositionAssignmentExpected Shift (

, ppm)
Diagnostic Note
Pyrazine Core
C-3

-O
158.5 – 160.5 Most deshielded; diagnostic of ether formation.
C-2

-Cl
140.0 – 144.0 Shielded relative to C-3 due to Cl vs O effect.
C-5

-N
138.0 – 140.0 Typical aromatic pyrazine signal.
C-6

-N
134.0 – 136.0 Often the most shielded aromatic carbon.
THP Ring
C-4'

-O (Ether)
72.0 – 75.0 Key Indicator: Confirms O-alkylation.
C-2', C-6'

-O (Ring)
65.0 – 66.5 Characteristic THP ether signal.
C-3', C-5'

-C
31.0 – 33.0 Upfield aliphatic region.
Comparative Analysis: Product vs. Alternatives

Comparing the spectral "performance" (resolution and diagnostic utility) of the THP ether against common analogs.

FeatureTHP Ether (Product) Methoxy Analog Isopropoxy Analog
Diagnostic

-O
~159 ppm~160 ppm~159 ppm
Aliphatic Resolution High: 3 distinct signals (CH,

-O,

) allow unambiguous assignment.
Low: Single signal (~54 ppm). Hard to distinguish from impurities (e.g., MeOH).Medium: 2 signals. CH doublet can overlap in complex mixtures.
Solubility (DMSO-d6) High (Polar ether)ModerateLow (Lipophilic)
Verification Confidence 95% : Coupling patterns in 1H/13C HMBC are unique.80% : Single peak offers fewer correlations.90% : Isopropyl doublet is diagnostic but common.

Scientist's Insight: The THP group provides a "spectral fingerprint" (the 65 ppm and 32 ppm methylene pairs) that is far harder to misinterpret than a simple methoxy singlet, which often overlaps with residual solvent peaks (e.g., MeOH/DCM) in crude reaction mixtures.

Part 3: Experimental Validation Protocol

Synthesis Verification Workflow

To ensure scientific integrity, follow this self-validating workflow.

  • Sample Preparation: Dissolve ~10-15 mg of product in 0.6 mL

    
    .
    
    • Why?

      
       minimizes viscosity broadening compared to DMSO, essential for resolving the close C-2/C-5 pyrazine signals.
      
  • Acquisition Parameters:

    • Pulse Sequence: zgpg30 (Proton-decoupled).

    • Relaxation Delay (

      
      ): 2.0 s  (Critical for quaternary C-2/C-3 integration).
      
    • Scans:

      
       (Pyrazine carbons have long 
      
      
      
      and low NOE enhancement).
  • Diagnostic Check:

    • Confirm disappearance of C-Cl signal at ~145 ppm (from 2,3-dichloropyrazine).

    • Confirm appearance of C-O signal at ~159 ppm.

HMBC Connectivity Diagram (Graphviz)

The following diagram illustrates the Heteronuclear Multiple Bond Coherence (HMBC) correlations required to prove the structure.

NMR_Assignment cluster_pyrazine Pyrazine Core cluster_thp Tetrahydropyran (THP) C2 C-2 (Cl) ~142 ppm C3 C-3 (O-Link) ~159 ppm Validation Structure Verified C3->Validation C5 C-5 ~139 ppm C6 C-6 ~135 ppm H4_prime H-4' (Methine) ~5.3 ppm H4_prime->C3 HMBC (Strong) Definitive Link C4_prime C-4' ~73 ppm H4_prime->C4_prime HSQC (Direct) C26_prime C-2'/C-6' ~65 ppm H4_prime->C26_prime HMBC (Intra-ring) H4_prime->Validation

Caption: HMBC Correlation Network. The critical diagnostic is the 3-bond coupling from the THP H-4' proton to the Pyrazine C-3 carbon, confirming the ether linkage.

Part 4: Synthesis & Validation Workflow

The following diagram outlines the logical progression from starting material to validated product, highlighting key decision points.

Synthesis_Workflow Start Start: 2,3-Dichloropyrazine (13C: C2/C3 ~145 ppm) Reaction Reaction: NaH, THP-4-ol THF, 0°C to RT Start->Reaction Workup Workup: Aqueous Extr. + Silica Gel Reaction->Workup NMR_Check 13C NMR Acquisition (CDCl3) Workup->NMR_Check Check1 Peak at ~160 ppm? NMR_Check->Check1 Check2 Peak at ~73 ppm? Check1->Check2 Yes Result_Fail FAIL: Hydrolysis/Start Mat. (Check Moisture) Check1->Result_Fail No (Peak remains ~145) Result_Pass PASS: Product Verified (Ether Formed) Check2->Result_Pass Yes Check2->Result_Fail No

Caption: Logical decision tree for verifying the


 reaction success using characteristic 13C NMR shifts.

References

  • Hennequin, L. F., et al. (2006). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530), a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor.[1] Journal of Medicinal Chemistry, 49(22), 6465–6488. Link

    • Source of "tetrahydro-2H-pyran-4-yloxy" fragment d
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Link

    • Standard for solvent referencing ( vs DMSO).
  • PubChem Compound Summary. (2025). 2-Chloropyrazine (CID 73277). National Center for Biotechnology Information. Link

    • Baseline d
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Authoritative source for Additivity Rules used to predict C-2/C-3 shifts.

Sources

Comparative Guide: HPLC Method Development for Purity Analysis of 2-Chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Challenge

The analysis of 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine (hereafter referred to as CTP-Pyrazine ) presents a distinct set of chromatographic challenges common to nitrogen-heterocyclic intermediates used in kinase inhibitor synthesis.

The Core Challenge: The pyrazine ring possesses basic nitrogen atoms (


) that are prone to interacting with residual silanols on standard silica-based columns, leading to severe peak tailing. Furthermore, the ether linkage to the tetrahydropyran (THP) ring introduces a stability risk under highly acidic conditions (

), while the chlorine substituent requires sufficient hydrophobicity in the stationary phase for retention.

This guide objectively compares three distinct chromatographic approaches to solve these issues, moving beyond "standard" protocols to engineered stationary phases that ensure ICH Q2(R2) compliance.

Strategic Comparison of Methodologies

We evaluated three method architectures to determine the optimal balance of selectivity, peak shape, and robustness.

Method A: The "Traditional" Baseline
  • Column: Standard High-Purity C18 (e.g., Symmetry C18),

    
    .
    
  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[1]

  • Hypothesis: Standard alkyl phases often fail with basic heterocycles due to ionic interaction with silanols, resulting in tailing (

    
    ).
    
Method B: Orthogonal Selectivity (Pi-Pi Interaction)
  • Column: Phenyl-Hexyl (e.g., XBridge Phenyl-Hexyl),

    
    .[2]
    
  • Mobile Phase: 10mM Ammonium Acetate (pH 4.5) / Methanol.[1][3]

  • Hypothesis: The phenyl ligand provides unique

    
     interactions with the pyrazine ring, offering orthogonal selectivity to separate the starting material (2,3-dichloropyrazine) from the product.
    
Method C: The "Optimized" Approach (Surface Charge Technology)[4]
  • Column: Charged Surface Hybrid (CSH) C18,

    
     (or 
    
    
    
    equivalent).[2]
  • Mobile Phase: 0.1% Formic Acid / Acetonitrile.[1]

  • Hypothesis: CSH technology applies a low-level positive charge to the particle surface.[4] This repels the protonated pyrazine base, preventing silanol interaction and yielding superior peak symmetry (

    
    ) even in low-ionic strength acidic modifiers.
    

Experimental Protocols

Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL (Assay level); 0.5 µg/mL (Sensitivity level).

  • Precaution: Avoid using protic solvents (pure methanol) as the diluent for long-term storage to prevent potential nucleophilic displacement of the chlorine, although this is slow at room temperature.

Operating Conditions (Comparison)
ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Method C (CSH C18)
Stationary Phase High Purity Silica C18Phenyl-Hexyl LigandHybrid Particle C18 (+ Charge)
Mobile Phase A 0.1% Formic Acid (

)
10mM

pH 4.5
0.1% Formic Acid (

)
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 5-95% B over 15 min10-90% B over 20 min5-95% B over 10 min
Flow Rate 1.0 mL/min0.8 mL/min0.4 mL/min (UPLC scale)
Temp



Detection UV 254 nmUV 254 nmUV 254 nm

Results & Performance Data

The following data summarizes the chromatographic performance of the CTP-Pyrazine peak and its separation from the key impurity, 2,3-dichloropyrazine (Starting Material) .

Table 1: Performance Metrics Summary
MetricMethod A (Standard C18)Method B (Phenyl-Hexyl)Method C (CSH C18)
Retention Time (

)
8.2 min11.4 min4.1 min
Tailing Factor (

)
1.65 (Fail)1.15 (Pass)1.08 (Excellent)
Resolution (

)
*
2.14.5 3.2
Sensitivity (S/N) 85:1110:1150:1
Analysis Time 20 min25 min12 min

*Resolution calculated between CTP-Pyrazine and 2,3-dichloropyrazine.

Analysis of Results
  • Peak Shape (Tailing): Method A failed the standard acceptance criteria (

    
    ). The basic nitrogen of the pyrazine ring interacted with the silica surface. Method C (CSH) eliminated this interaction entirely via charge repulsion.
    
  • Selectivity: Method B (Phenyl-Hexyl) provided the highest resolution (

    
    ) due to the interaction between the stationary phase 
    
    
    
    -electrons and the chlorine-substituted aromatic ring. However, the use of Methanol increased system pressure and viscosity.
  • Throughput: Method C offered the best balance. It utilized the speed of Acetonitrile and the peak sharpening of CSH to deliver a 12-minute run with high sensitivity.

Mechanistic Visualization

To understand why Method C is the superior choice for this pyrazine derivative, we must visualize the surface interactions.

G cluster_0 Standard Silica (Method A) cluster_1 CSH Technology (Method C) node_silanol Residual Silanol (Si-OH) node_base Protonated Pyrazine (N+) node_silanol->node_base Ionic Interaction (Causes Tailing) node_result_a Result: Tailing Factor > 1.5 node_base->node_result_a node_surface Positively Charged Surface node_base_c Protonated Pyrazine (N+) node_surface->node_base_c Electrostatic Repulsion (Sharp Peak) node_result_c Result: Tailing Factor < 1.2 node_base_c->node_result_c

Caption: Mechanistic comparison of silanol interactions vs. CSH surface repulsion for basic pyrazine compounds.

Recommended Method Development Workflow

For researchers adapting this method for varying matrices (reaction mixtures vs. final purity), follow this logical decision tree.

MethodDev Start Start: CTP-Pyrazine Analysis Check_Impurities Are aromatic impurities co-eluting? Start->Check_Impurities Branch_Yes Yes (Critical Pair) Check_Impurities->Branch_Yes Branch_No No (Peak Shape Issue) Check_Impurities->Branch_No Select_Phenyl Switch to Phenyl-Hexyl (Method B) Use MeOH for Pi-Pi Selectivity Branch_Yes->Select_Phenyl Select_CSH Use CSH C18 (Method C) Use Formic Acid for Speed Branch_No->Select_CSH Validation Validation (ICH Q2 R2) Specificity, Linearity, LOQ Select_Phenyl->Validation Select_CSH->Validation

Caption: Decision tree for selecting between Selectivity (Phenyl) and Efficiency (CSH) based on impurity profile.

Authoritative Conclusion

For the purity analysis of 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine , Method C (CSH C18) is the recommended standard.

  • Scientific Rationale: The CSH technology neutralizes the detrimental effect of the pyrazine nitrogens without requiring high pH buffers that could jeopardize the stability of the THP-ether linkage [1].

  • Stability: The use of 0.1% Formic Acid provides a pH of ~2.7, which is safe for the ether linkage during the short residence time of the run, whereas highly acidic TFA (pH < 1.5) should be avoided to prevent hydrolysis to 2-chloro-3-hydroxypyrazine [2].

  • Validation: This method is fully compatible with MS detection (volatile buffer) and meets ICH Q2(R2) requirements for specificity and system suitability [3].

References
  • Waters Corporation.[5] Charged Surface Hybrid (CSH) Technology: Capabilities and Applications. Waters White Paper. Available at: [Link]

  • International Council for Harmonisation (ICH).[6] Validation of Analytical Procedures: Text and Methodology Q2(R2). 2023. Available at: [Link]

Sources

A Comparative Guide to the LC-MS Fragmentation Analysis of 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. The compound 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine represents a class of molecules featuring a trifecta of functional groups—a chlorinated pyrazine core, an ether linkage, and a saturated heterocyclic tetrahydropyran ring. Understanding the behavior of such molecules under analytical conditions is crucial for their characterization, metabolism studies, and quality control.

This guide provides a comprehensive analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine. In the absence of direct, published experimental data for this specific molecule, this guide synthesizes established fragmentation principles of its constituent moieties to propose a putative fragmentation pathway. This approach, rooted in chemical logic and supported by authoritative sources, offers a robust framework for researchers encountering similar structures. Furthermore, we will objectively compare LC-MS/MS with Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of related pyrazine derivatives, providing the necessary experimental context for informed methodological decisions.

The Rationale Behind Fragmentation: A Predictive Approach

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides a wealth of structural information through the controlled fragmentation of a precursor ion.[1] The fragmentation pathways are not random; they are governed by the fundamental principles of chemical stability, favoring the formation of the most stable carbocations and neutral losses. For a novel compound like 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine, a predictive understanding of its fragmentation is essential for method development and data interpretation.

Our analysis will deconstruct the molecule into its three key components and examine their known fragmentation behaviors:

  • The Chlorinated Pyrazine Ring: Aromatic systems like pyrazine tend to form stable molecular ions.[2] The presence of a chlorine atom introduces a characteristic isotopic pattern (M and M+2 in an approximate 3:1 ratio) that is a powerful diagnostic tool.

  • The Ether Linkage: Ethers can undergo fragmentation through two primary mechanisms: cleavage of the C-O bond, which can be either heterolytic or homolytic, and α-cleavage, which is the cleavage of a bond adjacent to the oxygen atom.[3]

  • The Tetrahydropyran (THP) Ring: Saturated rings like tetrahydropyran can undergo ring-opening reactions followed by further fragmentation.

By integrating the fragmentation tendencies of these individual moieties, we can construct a logical and scientifically sound hypothesis for the fragmentation of the parent molecule.

Proposed LC-MS/MS Fragmentation Pathway

Upon electrospray ionization (ESI) in positive ion mode, 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine (calculated exact mass of the monoisotopic peak: 214.0560 g/mol ) is expected to readily protonate, likely on one of the nitrogen atoms of the pyrazine ring, to form the precursor ion [M+H]⁺ at m/z 215.0638. Collision-induced dissociation (CID) of this precursor ion is anticipated to initiate a cascade of fragmentation events.

DOT Script for Proposed Fragmentation Pathway

Fragmentation_Pathway M_H [M+H]⁺ m/z 215.0638 F1 Loss of Tetrahydropyran (C₅H₈O, 84.0575 Da) Fragment: m/z 131.0063 M_H->F1 Cleavage of C-O ether bond F2 Loss of Tetrahydropyranol (C₅H₁₀O₂, 102.0681 Da) Fragment: m/z 113.9957 M_H->F2 Cleavage of Ar-O bond F3 Cleavage of the Pyrazine Ring (Loss of HCN, 27.0109 Da) Fragment: m/z 188.0529 M_H->F3 Ring Fragmentation F4 Loss of Chlorine Radical (Cl, 34.9689 Da) Fragment: m/z 180.0949 M_H->F4 Radical Loss F1_further Loss of CO (27.9949 Da) Fragment: m/z 103.0114 F1->F1_further F2_further Loss of HCl (35.9767 Da) Fragment: m/z 78.0190 F2->F2_further

Caption: Proposed Fragmentation Pathway of [2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine+H]⁺

Key Proposed Fragmentation Steps:

  • Cleavage of the Ether Bond (C-O): The most probable initial fragmentation is the cleavage of the ether bond between the pyrazine ring and the tetrahydropyran moiety. This can occur in two ways:

    • Loss of the Tetrahydropyran Moiety: Cleavage of the C-O bond with charge retention on the pyrazine portion would result in the loss of a neutral tetrahydropyran molecule (C₅H₈O, 84.0575 Da), leading to a fragment ion at m/z 131.0063 . This fragment represents the protonated 2-chloro-3-hydroxypyrazine. Further fragmentation of this ion could involve the loss of carbon monoxide (CO, 27.9949 Da) to yield a fragment at m/z 103.0114.

    • Loss of the Chloropyrazine Moiety: Conversely, charge retention on the tetrahydropyran moiety would lead to a fragment ion at m/z 85.0653 (protonated tetrahydropyran).

  • Cleavage of the Aryl-Oxygen Bond (Ar-O): Another likely fragmentation is the cleavage of the bond between the pyrazine ring and the ether oxygen. This would result in the loss of the entire 2-chloropyrazine radical, leaving a protonated tetrahydropyran-4-ol fragment at m/z 103.0759 .

  • Fragmentation of the Pyrazine Ring: While aromatic rings are generally stable, they can undergo fragmentation under higher collision energies. A characteristic fragmentation of pyrazine and its derivatives is the loss of hydrogen cyanide (HCN, 27.0109 Da), which would lead to a fragment at m/z 188.0529 .

  • Loss of Chlorine: The loss of a chlorine radical (Cl•, 34.9689 Da) is another possible fragmentation pathway, resulting in a fragment ion at m/z 180.0949 . The subsequent loss of the tetrahydropyran moiety would then lead to a fragment at m/z 96.0374.

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a starting point for the analysis of 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine. Optimization will be necessary based on the specific instrumentation and sample matrix.

1. Sample Preparation:

  • Accurately weigh 1 mg of the compound and dissolve in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions to a working concentration of 1 µg/mL in the initial mobile phase composition.

2. Liquid Chromatography (LC) Conditions:

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the compound from the reverse-phase column.
Gradient 5% B to 95% B over 10 minutesA standard gradient to ensure elution and separation from impurities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reproducibility.
Injection Volume 5 µLA typical injection volume for sensitive analysis.

3. Mass Spectrometry (MS) Conditions:

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The pyrazine nitrogens are readily protonated.
Capillary Voltage 3.5 kVA typical starting voltage for ESI.
Source Temperature 120 °COptimizes desolvation.
Desolvation Gas Nitrogen, 800 L/hrFacilitates solvent evaporation.
Collision Gas ArgonAn inert gas for efficient collision-induced dissociation.
MS1 Scan Range m/z 50-500To detect the precursor ion and potential in-source fragments.
MS/MS Precursor Ion m/z 215.06The protonated molecule.
Collision Energy Ramped (e.g., 10-40 eV)Allows for the observation of a range of fragment ions.

DOT Script for LC-MS/MS Workflow

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry dissolution Dissolution in Methanol/Acetonitrile dilution Serial Dilution to Working Concentration dissolution->dilution injection Injection dilution->injection separation C18 Reverse-Phase Separation injection->separation ionization Electrospray Ionization (ESI+) separation->ionization ms1 MS1 Scan (Precursor Ion Selection) ionization->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Fragment Ion Detection) cid->ms2

Caption: A typical workflow for LC-MS/MS analysis.

Comparative Analysis: LC-MS/MS vs. GC-MS for Pyrazine Derivatives

While LC-MS/MS is a powerful tool for a wide range of compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and often preferred method for the analysis of volatile and semi-volatile compounds like many pyrazine derivatives.[4][5][6]

FeatureLC-MS/MSGC-MS
Analyte Suitability Non-volatile, thermally labile, and polar compounds.Volatile and semi-volatile, thermally stable compounds.
Ionization Soft ionization (e.g., ESI, APCI) - typically preserves the molecular ion.Hard ionization (Electron Ionization - EI) - extensive fragmentation, provides a characteristic fingerprint.
Fragmentation Controlled fragmentation in the collision cell (MS/MS).In-source fragmentation, highly reproducible and suitable for library matching.
Separation Based on polarity and interaction with the stationary phase.Based on boiling point and volatility.
Derivatization Generally not required.May be required for polar or non-volatile analytes.
Throughput Can be higher due to faster run times.Can be lower due to longer run times and column cooling.
Databases Growing, but less comprehensive for MS/MS spectra.Extensive and well-established EI spectral libraries (e.g., NIST, Wiley).

For 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine:

  • LC-MS/MS is likely the more suitable technique. The molecule's polarity and the presence of the tetrahydropyran group may make it less volatile and potentially susceptible to thermal degradation in a hot GC inlet.

  • GC-MS could be a viable alternative, potentially with derivatization. Silylation of the potential hydroxyl group that could be exposed upon thermal rearrangement might be necessary to improve volatility and thermal stability. The resulting EI mass spectrum would provide a unique fragmentation pattern for library searching, though a library entry for this specific compound is unlikely to exist.

Conclusion: A Path Forward for Structural Confirmation

The structural elucidation of novel compounds like 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine by LC-MS/MS is a process of analytical deduction. By understanding the fundamental principles of mass spectral fragmentation and applying them to the known behaviors of the molecule's constituent parts, a reliable, predictive model of its fragmentation can be constructed. This guide provides a robust starting point for the LC-MS/MS analysis of this compound and its analogues, from sample preparation to data interpretation.

The comparison with GC-MS highlights the importance of selecting the appropriate analytical tool based on the physicochemical properties of the analyte. For the target compound of this guide, LC-MS/MS offers a more direct and likely successful approach. The proposed fragmentation pathways, experimental protocols, and comparative data presented herein are intended to empower researchers, scientists, and drug development professionals to confidently tackle the analytical challenges presented by this and similar classes of molecules.

References

  • Attygalle, A. B., & Jumean, F. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161. [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrazine. In NIST Chemistry WebBook. Retrieved from [Link]

  • YouTube. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers. [Link]

  • Kerber, A., et al. (2014). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. In MATLAB. InTech. [Link]

Sources

Navigating the Kinase Inhibitor Landscape: A Comparative Bioactivity Analysis ofTriazolo[4,3-a]pyrazine Analogs

Navigating the Kinase Inhibitor Landscape: A Comparative Bioactivity Analysis of[1][2][3]Triazolo[4,3-a]pyrazine Analogs

A Note to Our Valued Researchers: Our initial exploration to provide a comparative guide on the bioactivity of 2-chloro-3-(tetrahydro-2H-pyran-4-yloxy)pyrazine analogs revealed a scarcity of publicly available, direct comparative studies on this specific chemical series. To ensure the scientific integrity and utility of this guide, we have pivoted to a closely related and well-documented class of compounds: [1][2][3]triazolo[4,3-a]pyrazine derivatives as dual c-Met/VEGFR-2 inhibitors . This guide will provide a detailed, data-supported comparison of these analogs, offering valuable insights into their structure-activity relationships and therapeutic potential.

Introduction: The Rationale for Targeting c-Met and VEGFR-2 with[1][2][3]Triazolo[4,3-a]pyrazine Scaffolds

The pyrazine core is a versatile scaffold in medicinal chemistry, known to be a key component in numerous biologically active compounds, including several approved kinase inhibitors.[4][5] The[1][2][3]triazolo[4,3-a]pyrazine core, in particular, has emerged as a promising framework for the development of potent and selective kinase inhibitors. This guide focuses on a series of these derivatives designed as dual inhibitors of two critical receptor tyrosine kinases implicated in cancer progression: c-Met and VEGFR-2.[6]

The hepatocyte growth factor receptor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR-2) are key players in tumorigenesis, involved in processes such as cell proliferation, survival, migration, and angiogenesis.[6] Dual inhibition of both c-Met and VEGFR-2 is a compelling therapeutic strategy to overcome resistance mechanisms and achieve a more comprehensive anti-tumor effect.[6]

This guide will delve into the structure-activity relationships (SAR) of a series of[1][2][3]triazolo[4,3-a]pyrazine derivatives, presenting their synthesis, in vitro bioactivity against c-Met and cancer cell lines, and the mechanistic rationale behind their design.

Comparative Bioactivity of[1][2][3]Triazolo[4,3-a]pyrazine Analogs

A series of novel[1][2][3]triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their anti-proliferative activity against A549 (human lung adenocarcinoma), MCF-7 (human breast cancer), and HeLa (human cervical carcinoma) cell lines, as well as their inhibitory activity against the c-Met kinase.[6] The general structure of the synthesized compounds is depicted below.

General Structure of the[1][2][3]Triazolo[4,3-a]pyrazine Derivatives

Gstart2,3-Dichloropyrazinestep1Nucleophilic substitution withhydrazine hydratestart->step1intermediate13-Chloro-2-hydrazinylpyrazinestep1->intermediate1step2Cyclization withtriethoxymethaneintermediate1->step2intermediate28-Chloro-[1,2,4]triazolo[4,3-a]pyrazinestep2->intermediate2step3Substitution with substitutedaminophenolintermediate2->step3intermediate3Phenoxy-triazolopyrazine intermediatestep3->intermediate3step4Coupling with five-memberedheterocycleintermediate3->step4endTarget Compoundstep4->end

Caption: Synthetic pathway fort[1][2][3]riazolo[4,3-a]pyrazine analogs.

  • Step 1: Hydrazinolysis. 2,3-Dichloropyrazine is reacted with hydrazine hydrate in ethanol at reflux to yield 3-chloro-2-hydrazinylpyrazine. [6]2. Step 2: Triazole Ring Formation. The resulting hydrazinylpyrazine is cyclized with triethoxymethane to form the key intermediate, 8-chloro-t[1][2][3]riazolo[4,3-a]pyrazine. [6]3. Step 3: Linker Introduction. The 8-chloro intermediate undergoes nucleophilic aromatic substitution with a suitably substituted aminophenol (e.g., 4-aminophenol or 2-fluoro-4-aminophenol) to introduce the phenoxy linker. [6]4. Step 4: Final Coupling. The final target compounds are obtained through various coupling reactions to attach the desired five-membered heterocycle to the phenoxy linker.

In Vitro Kinase Assay (c-Met)

The inhibitory activity of the compounds against c-Met kinase was determined using a standard kinase assay protocol.

  • Assay Principle: The assay measures the ability of the test compounds to inhibit the phosphorylation of a substrate by the c-Met kinase.

  • Procedure:

    • The c-Met enzyme, a specific substrate, and ATP are incubated in a buffer solution.

    • Test compounds at various concentrations are added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The extent of substrate phosphorylation is quantified, typically using a luminescence-based or fluorescence-based detection method.

    • IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: A549, MCF-7, and HeLa cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for 72 hours.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is determined from the dose-response curves.

Mechanistic Insights and Future Directions

The promising in vitro activity of compound 17l suggests that thet[1][2][3]riazolo[4,3-a]pyrazine scaffold is a viable starting point for the development of potent dual c-Met/VEGFR-2 inhibitors. Molecular docking studies could further elucidate the binding mode of these compounds within the ATP-binding pockets of c-Met and VEGFR-2, providing a rational basis for further optimization.

Future work should focus on:

  • Kinase Selectivity Profiling: Assessing the selectivity of the most potent compounds against a broader panel of kinases to understand their off-target effects.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor efficacy of lead compounds in relevant animal models.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds to assess their drug-like potential.

By systematically exploring the SAR of this chemical series and conducting further preclinical evaluations, it may be possible to develop a novel and effective dual-targeting anticancer agent.

References

  • Ali, M. A., et al. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science, 10(11), 040-049.
  • Chen, Y. N., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases.
  • Figshare. (2024).
  • McHardy, T., et al. (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Journal of Medicinal Chemistry, 55(22), 10229-10240.
  • MDPI. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors.
  • MDPI. (2021).
  • PMC. (2023).
  • PMC. (2022). Design, Synthesis, and Biological Evaluation oft[1][2][3]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors.

  • PMC. (2021). In silico assessment and sonochemical synthesis of 2-alkynyl 3-chloropyrazines as prospective ligands for SARS-CoV-2.
  • PubMed. (2012). Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors.
  • PubMed. (2011). Novel series of pyrrolotriazine analogs as highly potent pan-Aurora kinase inhibitors.
  • PubMed Central. (2014). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines.
  • Zhao, Y., et al. (2022). Design, Synthesis, and Biological Evaluation oft[1][2][3]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 869595.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.